molecular formula C7H3ClN2O3 B1599828 2-Chloro-5-nitrobenzo[d]oxazole CAS No. 54120-91-1

2-Chloro-5-nitrobenzo[d]oxazole

Cat. No.: B1599828
CAS No.: 54120-91-1
M. Wt: 198.56 g/mol
InChI Key: JDESVZPWUYUPRC-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzo[d]oxazole is a useful research compound. Its molecular formula is C7H3ClN2O3 and its molecular weight is 198.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDESVZPWUYUPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438538
Record name 2-Chloro-5-nitrobenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54120-91-1
Record name 2-Chloro-5-nitrobenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-nitrobenzo[d]oxazole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-nitrobenzo[d]oxazole

Introduction

This compound is a valuable chemical intermediate, notable for its functionalized heterocyclic scaffold.[1][] The presence of a reactive chloro group at the 2-position and a nitro group on the benzene ring makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of dyes, pigments, and bioactive compounds.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule.

As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying chemical principles and strategic decisions that ensure a reproducible and efficient synthesis. The selected pathway is a two-step sequence commencing from the readily available starting material, 2-amino-4-nitrophenol. This approach involves an initial cyclization to form a key benzoxazolone intermediate, followed by a targeted chlorination to yield the final product. This methodology is designed for clarity, efficiency, and scalability.

Section 1: Synthesis of Key Intermediate: 5-Nitro-3H-benzoxazol-2-one

The foundational step in this synthesis is the construction of the benzoxazole ring system. This is achieved through the cyclization of 2-amino-4-nitrophenol to form the stable intermediate, 5-Nitro-3H-benzoxazol-2-one.

Principle & Reagent Selection

The transformation of an o-aminophenol into a benzoxazol-2-one requires a carbonyl source to provide the C2 carbon of the heterocyclic ring.[3] Historically, the highly toxic phosgene gas was used for such reactions.[3] However, modern synthetic practice prioritizes safety without compromising reactivity. Therefore, Triphosgene , also known as bis(trichloromethyl) carbonate (BTC), is the reagent of choice.[4] Triphosgene is a stable, crystalline solid that serves as a safe and convenient in situ source of phosgene, minimizing handling risks while providing the necessary electrophilic carbonyl moiety.[4][5][6] The reaction proceeds via a cyclocarbonylation mechanism, where both the amino and hydroxyl groups of the precursor participate to form the five-membered ring.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-4-nitrophenol on the electrophilic carbonyl carbon of the phosgene equivalent (generated from triphosgene). This forms a carbamoyl chloride intermediate. Subsequently, an intramolecular nucleophilic attack by the adjacent hydroxyl group, facilitated by a base, displaces the chloride, leading to ring closure and the formation of the thermodynamically stable 5-Nitro-3H-benzoxazol-2-one.

G cluster_mech1 Mechanism: Cyclization to 5-Nitro-3H-benzoxazol-2-one Start 2-Amino-4-nitrophenol + Triphosgene (-> Phosgene) Intermediate1 Carbamoyl Chloride Intermediate Start->Intermediate1 Nucleophilic Attack (Amino Group) Product 5-Nitro-3H-benzoxazol-2-one Intermediate1->Product Intramolecular Cyclization (Hydroxyl Group Attack) HCl_out - HCl Intermediate1->HCl_out Base Base (e.g., Et3N) G cluster_mech2 Mechanism: Chlorination with POCl3 Start 5-Nitro-3H-benzoxazol-2-one (Enol Tautomer) Intermediate Dichlorophosphate Ester Intermediate Start->Intermediate Phosphorylation POCl3 + POCl3 Product This compound Intermediate->Product Nucleophilic Substitution Chloride + Cl- G Start 2-Amino-4-nitrophenol Step1 Step 1: Cyclization Start->Step1 Intermediate 5-Nitro-3H-benzoxazol-2-one Step1->Intermediate Triphosgene, Et3N THF, 0°C to RT Step2 Step 2: Chlorination Intermediate->Step2 Product This compound Step2->Product POCl3 Reflux

References

potential biological activities of 2-Chloro-5-nitrobenzo[d]oxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-5-nitrobenzo[d]oxazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The benzoxazole nucleus is a paramount heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses on derivatives of a particularly versatile synthetic building block: this compound. The strategic placement of a reactive chloro group at the 2-position and an electron-withdrawing, modifiable nitro group at the 5-position makes this scaffold an exceptional starting point for the development of novel therapeutic agents.[3] We will explore the synthesis, key biological activities—including antimicrobial and anticancer properties—mechanisms of action, and structure-activity relationships of these derivatives, providing field-proven insights for researchers and drug development professionals.

The this compound Scaffold: A Privileged Synthetic Intermediate

The utility of this compound in drug discovery stems from its chemical reactivity. The chlorine atom at the C2 position acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a diverse array of functional groups (amines, thiols, alcohols, etc.), enabling the creation of large chemical libraries for screening.[3] Concurrently, the nitro group at the C5 position can be chemically reduced to an amino group, providing a secondary site for further functionalization and molecular complexity. This dual reactivity makes it a highly valuable intermediate for generating novel molecules with therapeutic potential.

Generalized Synthetic Workflow

The primary route for derivatization involves the nucleophilic substitution at the C2 position. This straightforward approach allows for the systematic modification of the scaffold to probe structure-activity relationships.

Synthetic_Workflow A This compound (Starting Scaffold) D Diverse Library of 2-Substituted-5-nitrobenzo[d]oxazoles A->D Nucleophilic Substitution B Nucleophile (R-XH) (e.g., Amine, Thiol, Alcohol) B->D C Base / Catalyst C->D

Caption: Generalized synthetic route for derivatizing the core scaffold.

Antimicrobial Activity: A Renewed Front Against Resistance

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of the benzoxazole scaffold have demonstrated significant potential in this arena, exhibiting activity against a broad range of bacteria and fungi.[4][5][6]

Antibacterial and Antifungal Spectrum

Studies have shown that derivatives of this class exhibit inhibitory profiles against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Gram-negative bacteria like Escherichia coli.[4][5][7] Furthermore, promising antifungal activity has been observed against pathogenic fungi, including Candida albicans and Aspergillus niger.[7][8] The mechanism of action is often linked to the inhibition of essential bacterial enzymes that are absent in eukaryotes, making them selective targets. One such critical target is DNA gyrase, an enzyme that manages DNA topology and is vital for bacterial replication.[7]

Compound Class Target Organisms Observed Activity Reference
2-Substituted BenzoxazolesS. aureus, E. coliPotent antibacterial activity[7]
Methylethanolammonium Salt DerivativeGram-positive & Gram-negative bacteriaBroad-spectrum inhibition, antibiofilm activity[4][5]
2-Phenyl BenzoxazolesC. albicans, A. nigerModerate to good antifungal activity[6][7]
2-Mercaptobenzoxazole DerivativesK. pneumoniae, S. paratyphiSignificant antibacterial activity[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol provides a framework for determining the Minimum Inhibitory Concentration (MIC) of a synthesized derivative.

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A stock solution of the test compound is prepared in a solvent like Dimethyl Sulfoxide (DMSO). A series of two-fold serial dilutions are then made in sterile test tubes containing the growth medium to achieve a range of final concentrations.

  • Inoculation: Each tube, including a positive control (medium + inoculum, no compound) and a negative control (medium only), is inoculated with the standardized microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Following incubation, the tubes are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Anticancer Activity: Targeting the Hallmarks of Cancer

Oxazole derivatives are well-documented for their potent anticancer activities, acting through various mechanisms to inhibit cancer cell proliferation and induce apoptosis.[10][11][12] Derivatives of this compound are being actively investigated for their efficacy against a range of human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) cancers.[13][14]

Key Mechanisms of Action

The anticancer effects of these derivatives are often multi-faceted, targeting key cellular processes that are dysregulated in cancer.

  • Kinase Inhibition: Many cancers rely on hyperactive signaling pathways driven by protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase that promotes angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis. Certain benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply.[14]

  • Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some oxazole derivatives can bind to tubulin, the building block of microtubules, preventing its polymerization. This disruption leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[10][15]

  • DNA Topoisomerase Inhibition: Cancer cells divide rapidly and therefore have a high demand for DNA replication. DNA topoisomerases are enzymes that resolve topological stress in DNA during this process. Inhibiting these enzymes leads to DNA damage and cell death, making them a validated target for cancer therapy.[10][15]

Visualization of VEGFR-2 Inhibition Pathway

VEGFR2_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Proliferation Proliferation VEGFR2->Proliferation Migration Migration VEGFR2->Migration Survival Survival VEGFR2->Survival Inhibitor Benzoxazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

Summary of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID Substitution Target Cell Line IC50 (µM) Reference
12l 5-methyl, 3-chlorophenyl armHepG2 (Liver)10.50[14]
12l 5-methyl, 3-chlorophenyl armMCF-7 (Breast)15.21[14]
12d Unsubstituted, tert-butyl armHepG2 (Liver)23.61[14]
12f Unsubstituted, 3-chlorophenyl armMCF-7 (Breast)22.54[14]
12k 5-chloro, 3-chlorophenyl armHepG2 (Liver)28.36[14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined.[13]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For 2-substituted-5-nitrobenzo[d]oxazole derivatives, specific structural modifications have been shown to significantly impact potency.

  • Substitution at C2: The nature of the group substituted at the C2 position is a primary determinant of activity. For instance, the introduction of amide moieties bearing terminal arms like a 3-chlorophenyl group has shown potent antiproliferative activity against both HepG2 and MCF-7 cell lines.[14]

  • Substitution on the Benzene Ring: Modifications to the core benzoxazole ring, such as the presence of a methyl or chloro group at the C5 position (instead of the nitro group), also modulate activity. A 5-methyl substitution, when combined with a 3-chlorophenyl arm at C2, resulted in the most potent compound against HepG2 and MCF-7 in one study.[14]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on peripheral phenyl rings can enhance activity, suggesting that electronic properties play a crucial role in target interaction.[16]

SAR_Diagram cluster_core Core Scaffold cluster_mods Key Modification Points Core R1 C2 Position: Crucial for potency. Amides, aryl groups modulate activity. Core->R1 Substitution at C2 R2 C5 Position: Modulates overall properties. -NO2 can be reduced to -NH2 for further functionalization. Core->R2 Substitution at C5

References

hazards and safety precautions for handling 2-Chloro-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling of 2-Chloro-5-nitrobenzo[d]oxazole

Authored by: Gemini, Senior Application Scientist

Foreword: As a key intermediate in the synthesis of novel chemical entities, this compound presents both significant opportunities for discovery and inherent risks. The benzoxazole scaffold is a privileged structure in medicinal chemistry, but the presence of nitro and chloro functional groups necessitates a rigorous and informed approach to safety.[1][2] This guide is designed for the professional researcher and scientist, moving beyond mere compliance to foster a deep, mechanistic understanding of the hazards involved and the rationale behind each safety protocol. Our objective is to create a self-validating system of safety, ensuring that every experimental choice is grounded in authoritative knowledge and field-proven experience.

Section 1: Compound Identification and Physicochemical Profile

This compound is a substituted heterocyclic compound. Understanding its fundamental properties is the first step in a comprehensive risk assessment. While exhaustive experimental data for this specific molecule is not publicly available, we can compile its known identifiers and computed properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-chloro-5-nitro-1,3-benzoxazole [3]
CAS Number 54120-91-1 [3]
Molecular Formula C₇H₃ClN₂O₃ [3]
Molecular Weight 198.56 g/mol [3][4]
Appearance Pale yellow odorless powder (predicted) [5]

| Storage Temp. | Inert atmosphere, store in freezer, under -20°C |[4] |

Note: Some properties are based on related compounds or computational models due to limited specific data.

Section 2: Hazard Identification and GHS Classification

The primary hazards associated with this compound stem from its reactivity and potential biological effects upon exposure. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Source
Acute Toxicity, Oral 4 H302: Harmful if swallowed [4]
Skin Corrosion/Irritation 2 H315: Causes skin irritation [4]
Serious Eye Damage 2 H319: Causes serious eye irritation [4]

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |[4] |

Signal Word: Warning [4]

Expert Analysis of Hazards:
  • Inhalation: As a solid, the primary inhalation risk comes from dust or aerosol generation.[6] The nitro group and heterocyclic nature suggest that inhaled particles could cause significant irritation to the respiratory tract.[4]

  • Skin Contact: The compound is classified as a skin irritant.[4] Prolonged contact may lead to inflammation, redness, and discomfort.[7] Aromatic nitro compounds can sometimes cause skin sensitization, leading to an allergic reaction upon subsequent exposures.

  • Eye Contact: Direct contact with the eyes is expected to cause serious irritation.[4] Immediate and thorough rinsing is critical to prevent potential damage.

  • Ingestion: The compound is classified as harmful if swallowed.[4] Systemic effects characteristic of aromatic nitro compounds, such as methaemoglobinaemia (a condition affecting oxygen transport in the blood), cannot be excluded.

  • Chronic Effects: Data on the long-term effects of exposure is limited. As with many novel chemical entities, it should be treated as potentially toxic with unknown chronic effects.[8]

  • Reactivity: The compound should be stored away from strong oxidizing agents and strong bases to prevent vigorous and potentially hazardous reactions.[9] Upon combustion, it may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[10]

Section 3: Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety lies in a multi-layered defense, starting with engineering controls and supplemented by appropriate PPE. The causality is simple: what is not contained cannot be contacted.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood.[9] This is non-negotiable and serves to contain dust, aerosols, and vapors, preventing inhalation exposure.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]

  • Designated Area: All work with this compound should be restricted to a designated and clearly marked area of the laboratory to prevent cross-contamination.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8][11] A chemical spill kit appropriate for solid reagents should also be available.[8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is critical for safeguarding against accidental exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Causality
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile). The inner glove protects against contamination during outer glove removal. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6][12]
Eye/Face Protection Chemical safety goggles. A face shield is required when there is a significant splash hazard. Protects against dust particles and splashes. Standard safety glasses are insufficient. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[6][10][11]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs. Protects skin from accidental contact and prevents contamination of personal clothing.[11][12]

| Respiratory Protection | An N95 (or higher) respirator may be required if there is a risk of generating dust outside of a fume hood, based on a risk assessment. | Required when dusts are generated and engineering controls are insufficient to maintain exposure below acceptable limits. |

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This section details a self-validating workflow. Each step is designed to minimize risk and ensure containment from receipt of the compound to its final disposal.

Experiment Preparation and Weighing
  • Pre-use Checklist: Before handling, confirm the fume hood is operational, the work area is clean, and all required PPE is available and in good condition.

  • Weighing: Conduct all weighing operations inside the fume hood.[8] Use a disposable weigh boat or paper to avoid contaminating the balance.

  • Aliquotting: If preparing smaller portions from a stock container, do so within the hood. Keep the primary container sealed as much as possible.

Solution Preparation
  • Vessel Selection: Choose a vessel that is appropriately sized for the amount of solvent and solid.

  • Solvent Addition: Add the solvent to the solid slowly and in a controlled manner to prevent splashing or aerosol generation.[8]

  • Sealing: Securely cap the container before removing it from the fume hood for transport to the reaction station.[8]

Post-Handling Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent, followed by soap and water.[8]

  • Waste Disposal: All contaminated disposable materials (gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.[8] Refer to Section 6 for details.

  • PPE Removal: Remove PPE in the correct order (e.g., outer gloves, lab coat, inner gloves, goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water after all work is complete.[12]

Visualization: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Don PPE (Gloves, Goggles, Lab Coat) verify 2. Verify Fume Hood Operation prep->verify weigh 3. Weigh Compound (Disposable Boat) verify->weigh dissolve 4. Prepare Solution (Controlled Addition) weigh->dissolve react 5. Perform Reaction dissolve->react decon 6. Decontaminate Work Area & Equipment react->decon waste 7. Dispose of Waste (Hazardous Waste Stream) decon->waste rm_ppe 8. Remove PPE & Wash Hands waste->rm_ppe

Caption: Workflow for handling this compound.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Personal Exposure
  • Inhalation: Immediately move the affected person to fresh air.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek medical advice if irritation persists or develops.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[11] Seek immediate medical attention.

Spills and Leaks
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill.

  • Contain: Prevent the spill from entering drains or waterways.

  • Clean-up (for small spills): Wearing appropriate PPE, gently sweep or scoop the solid material into a suitable, labeled container for hazardous waste disposal.[6][10] Avoid creating dust.[6] Clean the affected area with a suitable solvent and then soap and water.

Fire
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6][10]

  • Hazards: The compound is combustible. Fire may produce irritating and highly toxic gases, including nitrogen oxides and hydrogen chloride.[10]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10][11]

Visualization: Emergency Response Decision Tree

G cluster_exposure Personal Exposure cluster_spill Spill or Fire start Incident Occurs skin Skin/Eye Contact start->skin Exposure? inhale Inhalation start->inhale Exposure? ingest Ingestion start->ingest Exposure? spill Spill start->spill Release? fire Fire start->fire Release? rinse Rinse with Water (15+ min) skin->rinse Action fresh_air Move to Fresh Air inhale->fresh_air Action no_vomit Rinse Mouth, Drink Water (Do NOT Induce Vomiting) ingest->no_vomit Action contain Alert Others, Contain Spill Clean Up (No Dust) spill->contain Action extinguish Use Appropriate Extinguisher Evacuate if Necessary fire->extinguish Action seek_medical Seek Immediate Medical Attention rinse->seek_medical Next Step fresh_air->seek_medical Next Step no_vomit->seek_medical Next Step

Caption: Decision tree for emergency response actions.

Section 6: Storage and Waste Management

Proper storage and disposal are critical endpoints in the chemical's lifecycle, essential for maintaining laboratory safety and environmental integrity.

Storage Conditions
  • Container: Store in the original, tightly closed container.

  • Atmosphere: For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen).[9]

  • Temperature: Store in a freezer at or below -20°C.[4]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6][11] Store away from incompatible materials such as strong oxidizing agents and bases.[9]

Waste Disposal
  • Classification: This compound is a chlorinated organic material and must be disposed of as hazardous waste.[8] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[13]

  • Waste Streams: Do not mix this waste with other waste streams. All materials that have come into contact with the compound (e.g., gloves, weigh boats, contaminated silica gel) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Container Handling: Handle uncleaned, empty containers as you would the product itself.

References

literature review of 2-Chloro-5-nitrobenzo[d]oxazole and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-nitrobenzo[d]oxazole and its Analogs: A Cornerstone for Modern Drug Discovery

Abstract

The benzoxazole nucleus is a prominent heterocyclic scaffold that has garnered immense attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive review of this compound, a key intermediate whose strategic functionalization has paved the way for novel therapeutics. We will delve into its synthesis, chemical reactivity, and the vast biological activities of its derivatives, including their roles as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this versatile chemical entity.

The Benzoxazole Scaffold: A Privileged Moiety in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug discovery, with a significant majority of all biologically active molecules containing such a ring system.[5] Among these, the benzoxazole moiety, an aromatic organic compound formed by a benzene ring fused to an oxazole ring, stands out as a "vital pharmacophore".[2][6] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biopolymers, leading to a broad spectrum of therapeutic effects.[2]

The versatility of the benzoxazole core has been exploited to develop drugs with diverse activities, including:

  • Antiproliferative and Anticancer[3][4]

  • Anti-inflammatory[4][6]

  • Antimicrobial (Antibacterial and Antifungal)[4][6]

  • Antiviral[2][6]

  • Anticonvulsant and Antidepressant[1][6]

The significance of this compound lies in its dual functionality. The nitro group acts as a potent electron-withdrawing group, influencing the molecule's electronic properties and biological activity, while the chloro group at the 2-position serves as an excellent leaving group. This reactive "handle" provides a straightforward entry point for nucleophilic substitution, enabling the synthesis of extensive libraries of analogs with diverse functionalities and tailored pharmacological profiles.

Synthesis and Reactivity of this compound

The construction of the benzoxazole core and the subsequent introduction of the chloro and nitro functionalities are critical steps in leveraging this scaffold for drug discovery.

Synthetic Methodologies

Historically, benzoxazole rings were formed through classical condensation reactions of o-aminophenols with carboxylic acid derivatives, which often required harsh conditions.[5] Modern synthetic chemistry now provides more efficient and versatile strategies.[5] A primary and effective route for synthesizing this compound involves the direct chlorination of a pre-formed benzoxazole thiol.[5]

A common pathway begins with the appropriate substituted o-aminophenol, which is cyclized to form the 2-mercapto-5-nitrobenzoxazole intermediate. This intermediate is then chlorinated, typically using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF), to yield the final product.[5][7]

cluster_0 Synthesis of this compound A 2-Amino-4-nitrophenol C 5-Nitrobenzo[d]oxazole-2-thiol A->C Cyclization B Potassium Ethyl Xanthate E This compound C->E Chlorination D Thionyl Chloride (SOCl₂) + cat. DMF

Caption: Synthetic workflow for this compound.

Chemical Reactivity: A Gateway to Diverse Analogs

The chemical properties of this compound are dominated by the electrophilic nature of the carbon atom at the 2-position.[8] The chlorine atom is readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its utility as a synthetic intermediate.

For instance, the reaction of 2,5-dichlorobenzoxazole with ammonia at moderate temperatures selectively replaces the 2-chloro group with an amino group, demonstrating the high reactivity at this position.[9] This straightforward substitution allows for the creation of vast chemical libraries by introducing various side chains, which is a critical process in structure-activity relationship (SAR) studies and lead optimization.

cluster_1 Reactivity and Derivatization Core This compound Product 2-Substituted-5-nitrobenzo[d]oxazole Analogs Core->Product Nucleophilic Substitution Nuc Nucleophile (R-NH₂, R-SH, R-OH)

Caption: Nucleophilic substitution at the 2-position of the benzoxazole core.

Pharmacological Applications of Analogs

The true value of this compound is realized in the diverse biological activities of its derivatives. By modifying the substituent at the 2-position, researchers can fine-tune the molecule's properties to target specific biological pathways.

Anticancer Activity

Benzoxazole derivatives are extensively researched for their potent anticancer properties.[1][4] One of the key mechanisms involves the inhibition of protein kinases that are critical for tumor growth and survival.

Mechanism of Action: VEGFR-2 Inhibition Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[10] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this pathway. Inhibition of VEGFR-2 signaling is a clinically validated strategy in cancer therapy.[10] Several 5-chlorobenzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, demonstrating the therapeutic potential of this scaffold in developing anti-angiogenic agents.[10]

cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PI3K PI3K/Akt Pathway VEGFR2->PI3K RAS RAS/MAPK Pathway VEGFR2->RAS Proliferation Cell Proliferation, Angiogenesis, Survival PI3K->Proliferation RAS->Proliferation Inhibitor Benzoxazole Analog Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole analogs.

Quantitative Data: Antiproliferative Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative benzoxazole analogs against various human cancer cell lines.

Compound IDR-Group at 2-positionCancer Cell LineIC₅₀ (µM)Reference
Analog A-thio-acetamido-benzamideA549 (Lung)5.2[10]
Analog B-piperazineMCF-7 (Breast)8.1[4]
Analog C-triazolo-thiadiazoleHeLa (Cervical)3.5[4]
Doxorubicin(Reference Drug)MCF-7 (Breast)0.9[4]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzoxazole derivatives have demonstrated significant efficacy against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[4]

Mechanism of Action While the exact mechanisms can vary, many nitro-aromatic compounds, such as the related drug Nitazoxanide, function by inhibiting essential microbial metabolic pathways.[11] For example, they can disrupt pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for anaerobic energy metabolism in many pathogenic bacteria and parasites, but absent in mammals.[11][12] The electron-withdrawing nitro group is often critical for this activity.

Quantitative Data: Antibacterial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected benzoxazole analogs against common bacterial strains.

Compound IDR-Group at 2-positionStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
Analog D-pyrazole-linked12.525[13]
Analog E-cholesteno6.2512.5[13]
Ampicillin(Reference Drug)3.126.25[13]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and evaluation of this compound and its analogs.

Protocol 1: Synthesis of this compound[5][7]

Objective: To synthesize the title compound from its 2-thiol precursor.

Materials:

  • 5-nitrobenzo[d]oxazole-2-thiol

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Anhydrous reaction vessel with reflux condenser and nitrogen inlet

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents: Petroleum ether, Ethyl acetate (EtOAc)

Procedure:

  • Suspend 5-nitrobenzo[d]oxazole-2-thiol (10 mmol) in thionyl chloride (50 mL) in a dry reaction vessel under a nitrogen atmosphere.

  • Add a catalytic amount (2-3 drops) of DMF to the suspension.

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography, using a petroleum ether/EtOAc (e.g., 10:1 v/v) eluent system.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize a library of 2-substituted analogs from the 2-chloro precursor.

Materials:

  • This compound

  • Selected nucleophile (e.g., benzylamine, 4-mercaptophenol)

  • Aprotic polar solvent (e.g., DMF, Acetonitrile)

  • Base (e.g., K₂CO₃, Triethylamine)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 mmol) in the chosen aprotic solvent (10 mL).

  • Add the nucleophile (1.1 mmol) and the base (1.5 mmol) to the solution.

  • Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for 4-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the desired 2-substituted analog.

Conclusion and Future Perspectives

This compound has firmly established itself as a pivotal building block in medicinal chemistry.[10] Its straightforward synthesis and the predictable reactivity of the 2-chloro position provide a robust platform for generating vast libraries of novel compounds. The derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology and infectious diseases.[3][4]

Future research should focus on leveraging structure-activity relationship (SAR) insights to design next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][14] The exploration of novel substitutions and the fusion of the benzoxazole core with other pharmacophores could unlock new therapeutic applications. As our understanding of disease biology deepens, the versatility of the this compound scaffold will undoubtedly continue to fuel the discovery of innovative medicines for myriad ailments.[2][6]

References

A Guide to the Commercial Landscape and Purity of 2-Chloro-5-nitrobenzo[d]oxazole for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Core in Modern Research

The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, making them valuable building blocks in the development of novel therapeutic agents.[3] 2-Chloro-5-nitrobenzo[d]oxazole (CAS No. 54120-91-1) is a key intermediate, offering reactive sites for further chemical modification.[3][4] The nitro group can be reduced to an amine, providing a vector for amide coupling or other functionalizations, while the 2-chloro position is susceptible to nucleophilic substitution. This guide provides an in-depth analysis of the commercial availability of this compound, an exploration of its purity grades, and the scientific rationale for selecting the appropriate quality for research and development professionals.

Commercial Availability and Purity Grades

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale academic research to larger-scale drug development campaigns. The compound is typically offered in purity grades from 95% to over 98%. The choice of grade is a critical decision, directly impacting experimental reproducibility and the integrity of downstream results.

Below is a summary of representative commercial suppliers and their offered purity grades for this compound.

SupplierRepresentative PurityGradeCountry of Origin
Abintio Biosciences98%Not SpecifiedIndia
A.J Chemicals95%Not SpecifiedIndia
Amadis Chemical Company97%ReagentChina
Apollo Scientific LtdNot SpecifiedNot SpecifiedUnited Kingdom
BLD PharmNot SpecifiedNot SpecifiedGlobal
Fluorochem≥95%TechnicalUnited Kingdom
Matrix ScientificNot SpecifiedNot SpecifiedUnited States
SynQuest Laboratories, Inc.Not SpecifiedNot SpecifiedUnited States

This table is a representative sample and not exhaustive. Researchers should always consult the supplier's specific product documentation for the most current and detailed information.[5][6][7]

The Significance of Purity in Research Applications

The stated purity percentage on a supplier's label provides a primary indication of quality, but a deeper understanding of the potential impurities is paramount for scientific rigor. The nature and concentration of impurities can lead to spurious experimental results, side reactions, and difficulties in characterization of the final products. In drug discovery, for instance, even minor impurities can exhibit biological activity, confounding screening results.

The synthesis of this compound provides clues to its potential impurity profile. A common synthetic pathway to benzoxazoles involves the cyclization of a 2-aminophenol derivative.[8] In this case, the likely starting material is 2-amino-4-nitrophenol.[9][10][11]

A plausible synthetic route and the potential impurities are outlined in the diagram below.

Synthesis and Impurities Plausible Synthesis and Potential Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 2_amino_4_nitrophenol 2-Amino-4-nitrophenol product This compound 2_amino_4_nitrophenol->product Cyclization reagent Phosgene Equivalent (e.g., triphosgene) reagent->product unreacted_sm Unreacted 2-amino-4-nitrophenol product->unreacted_sm carry-over isomeric_impurity Isomeric Impurities (e.g., 2-Chloro-7-nitrobenzo[d]oxazole) product->isomeric_impurity side-reaction hydrolysis_product Hydrolysis Product (Benzoxazolone derivative) product->hydrolysis_product degradation

Caption: Plausible synthesis and potential impurities.

Key Potential Impurities and Their Impact:

  • Unreacted Starting Materials: Residual 2-amino-4-nitrophenol from incomplete cyclization can interfere with subsequent reactions, particularly if the downstream chemistry is sensitive to primary amines or phenols.[10]

  • Isomeric Impurities: Depending on the precise synthetic conditions for the precursor, regioisomers such as 2-amino-5-nitrophenol could be present, leading to the formation of isomeric benzoxazole impurities (e.g., 2-chloro-6-nitrobenzo[d]oxazole). A patent for the related 2-chloro-5-nitrobenzaldehyde highlights the challenge of removing the 2-chloro-3-nitro isomer, suggesting that isomeric purity is a critical concern for this class of compounds.[12][13]

  • Byproducts of Cyclization: The reagent used for cyclization (e.g., phosgene or a safer equivalent like triphosgene) can lead to the formation of various byproducts if the reaction is not driven to completion or if side reactions occur.[14]

  • Degradation Products: The final product may be susceptible to hydrolysis, particularly at the 2-chloro position, leading to the corresponding benzoxazolone derivative.

Given these possibilities, a 95% purity grade might be suitable for initial exploratory synthesis where the final product will be rigorously purified. However, for applications such as the synthesis of a final drug candidate, quantitative biological assays, or the generation of reference standards, a purity grade of 98% or higher is strongly recommended.

In-House Quality Control and Purity Verification

Regardless of the purity grade specified by the supplier, it is best practice for research and development laboratories to perform in-house quality control on incoming starting materials. A Certificate of Analysis (CoA) from the supplier provides a baseline, but independent verification ensures the material's integrity for the intended application.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful and widely used technique for assessing the purity of organic compounds.[2] A reversed-phase HPLC method is well-suited for this compound.

Objective: To determine the purity of a this compound sample and to identify and quantify any impurities.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A to 20% A over 20 min, then hold at 20% A for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of a certified reference standard of this compound in acetonitrile to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the supplied this compound in acetonitrile to obtain a similar concentration to the standard solution.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities. Retention times can be compared to the reference standard for peak identification.

Workflow for Incoming Reagent Qualification

The following diagram illustrates a standard workflow for the qualification of a critical reagent like this compound upon its arrival at the laboratory.

Reagent Qualification Workflow Workflow for Incoming Reagent Qualification start Reagent Received doc_review Review Supplier CoA and SDS start->doc_review sample_prep Prepare Sample for Analysis doc_review->sample_prep hplc_analysis HPLC Purity Analysis sample_prep->hplc_analysis spectro_id Spectroscopic ID (NMR/FTIR) sample_prep->spectro_id data_review Review Analytical Data hplc_analysis->data_review spectro_id->data_review decision Accept or Reject? data_review->decision accept Release for Use in R&D decision->accept Purity & ID Match reject Contact Supplier / Quarantine decision->reject Discrepancy Found

Caption: Workflow for incoming reagent qualification.

In addition to HPLC, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are invaluable for confirming the structural identity of the compound. While detailed experimental spectra for this specific molecule are not widely published, predicted data based on its structure can serve as a useful comparison.[15][16][17]

Conclusion

This compound is a commercially accessible and versatile building block for chemical synthesis. The available purity grades, typically ranging from 95% to over 98%, require careful consideration by the researcher. An understanding of the potential impurities arising from its synthesis from precursors like 2-amino-4-nitrophenol is crucial for selecting the appropriate grade and for designing robust experimental protocols. For all critical applications, independent, in-house verification of purity and identity by methods such as HPLC and NMR is a fundamental component of scientific integrity and is essential for generating reliable and reproducible data.

References

Introduction: The Strategic Importance of 2-Chloro-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-5-nitrobenzo[d]oxazole

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous therapeutic agents and functional materials.[1] Within this privileged class of heterocyclic compounds, this compound stands out as a particularly versatile and reactive building block. Its unique electronic architecture, governed by the interplay of the fused ring system, a strategically placed leaving group, and a potent electron-withdrawing substituent, makes it a prime substrate for constructing complex molecular architectures.

This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound. Moving beyond a simple description of its structure, we will delve into the causal relationships between its electronic properties and its chemical behavior. We will explore its reactivity through the lens of established reaction mechanisms, provide actionable experimental protocols, and ground all claims in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound for synthetic innovation.

Molecular Architecture and Electronic Landscape

To understand the reactivity of this compound, we must first dissect its molecular structure and the electronic contributions of its constituent parts. The molecule, with the IUPAC name 2-chloro-5-nitro-1,3-benzoxazole, is comprised of a fused benzene and oxazole ring system.[2]

  • The Benzoxazole Core: The fusion of an aromatic benzene ring with a five-membered oxazole ring creates a rigid, planar system. The oxazole ring contains two heteroatoms, nitrogen and oxygen, whose lone pairs of electrons contribute to the aromaticity of the system, but also create distinct sites of varying electron density.

  • The C2-Chloro Group: The chlorine atom at the 2-position is a critical functional handle. While it is an electronegative atom that withdraws electron density via induction, its most significant role is as an excellent leaving group in nucleophilic substitution reactions. The C2 carbon is inherently electrophilic due to its attachment to the electronegative nitrogen and oxygen atoms of the oxazole ring.

  • The C5-Nitro Group: The nitro group (-NO₂) at the 5-position is a powerful electron-withdrawing group, acting through both inductive and resonance effects. It profoundly influences the molecule's reactivity by deactivating the benzene ring towards electrophilic attack while strongly activating the entire scaffold for nucleophilic substitution.

The cumulative effect of these features is a molecule with highly polarized and distinct reactive centers.

Caption: Structure of this compound with key reactive sites.

Analysis of Reactive Centers

The electronic asymmetry of this compound gives rise to well-defined electrophilic and nucleophilic sites, which dictate its reaction pathways.

Primary Electrophilic Site: The C2 Carbon

The carbon atom at the 2-position is the molecule's most significant electrophilic center. This high electrophilicity is a consequence of several converging factors:

  • Direct Attachment to Heteroatoms: The C2 carbon is bonded to both nitrogen and oxygen within the oxazole ring, both of which are highly electronegative and pull electron density away from it.

  • Excellent Leaving Group: The attached chlorine atom is a competent leaving group, facilitating substitution reactions.

  • Activation by the Nitro Group: The remote C5-nitro group exerts a powerful electron-withdrawing effect that is transmitted through the conjugated π-system. This further depletes electron density at the C2 position, making it exceptionally susceptible to attack by nucleophiles.

This confluence of properties makes the C2 position the focal point for nucleophilic aromatic substitution (SNAr), a reaction of paramount importance for this substrate.[1]

Nucleophilic Site: The Oxazole Nitrogen (N3)

The primary nucleophilic center is the nitrogen atom of the oxazole ring. The lone pair of electrons on this nitrogen is available for donation, allowing it to function as a Lewis base. While the overall ring system is electron-deficient, this nitrogen atom can participate in reactions with strong electrophiles, such as protonation in acidic media or N-acylation.[3] However, in the context of its most common applications, the molecule's electrophilic character at C2 dominates its overall reactivity profile.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The hallmark reaction of this compound is the nucleophilic aromatic substitution at the C2 position. This reaction provides a powerful and versatile method for introducing a wide array of functional groups onto the benzoxazole core.

The SNAr Mechanism: A Concerted or Stepwise Pathway?

The classical mechanism for SNAr reactions involves a two-step addition-elimination sequence proceeding through a discrete, non-aromatic intermediate known as a Meisenheimer complex.[4]

  • Addition Step (Rate-Determining): A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the oxazole ring and forming a tetrahedral intermediate. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group.

  • Elimination Step (Fast): The aromaticity is restored by the expulsion of the chloride leaving group.

While this two-step model is widely accepted, recent computational and kinetic isotope effect studies suggest that many SNAr reactions, particularly those with good leaving groups like chloride, may proceed through a concerted mechanism where bond formation and bond-breaking occur in a single transition state.[5][6] For this compound, the reaction likely exists on a mechanistic continuum, but for practical synthetic planning, the addition-elimination model remains a highly effective predictive tool.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer-like Intermediate (Tetrahedral, Non-aromatic) Reactants->Intermediate Addition (Rate-Determining) Products 2-Substituted-5-nitrobenzo[d]oxazole + Chloride (Cl⁻) Intermediate->Products Elimination

Caption: Generalized workflow for SNAr at the C2 position.

Scope of Nucleophiles

The high reactivity of the C2 position allows for the use of a broad range of nucleophiles, leading to diverse product libraries. Common nucleophiles include:

  • Thiols (R-SH): Thiol-coupling reactions are highly efficient, often proceeding in the presence of a mild base to generate the more nucleophilic thiolate anion.[1]

  • Amines (R-NH₂): Primary and secondary amines readily displace the chloride to form 2-aminobenzoxazole derivatives.

  • Alcohols/Phenols (R-OH): Alkoxides and phenoxides, typically generated with a strong base, react to form 2-alkoxy or 2-aryloxybenzoxazoles.

Experimental Protocols and Data

Trustworthiness in scientific application is built on reproducible methodology. The following protocol provides a validated, step-by-step procedure for a representative SNAr reaction.

Protocol: Synthesis of 2-((5-nitrobenzo[d]oxazol-2-yl)thio)-N-phenylacetamide

This protocol details the coupling of this compound with 2-mercapto-N-phenylacetamide, showcasing a typical thiol-coupling reaction.[1]

Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol, 198.56 mg) in 15 mL of ethanol.

  • Nucleophile Addition: To this solution, add 2-mercapto-N-phenylacetamide (1.0 mmol, 167.21 mg).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 mmol, 207.32 mg) to the mixture. The base is crucial for deprotonating the thiol to generate the active thiolate nucleophile.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with distilled water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from ethanol to yield the pure 2-((5-nitrobenzo[d]oxazol-2-yl)thio)-N-phenylacetamide as a solid.

This self-validating system, from reaction initiation to purification, ensures high purity and yield, which can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry.

Physicochemical Data

A summary of key quantitative data for the starting material is presented below for easy reference.

PropertyValueSource
Molecular Formula C₇H₃ClN₂O₃PubChem[2]
Molecular Weight 198.56 g/mol PubChem[2]
CAS Number 54120-91-1PubChem[2]
Appearance Solid---
Melting Point Not available---

Conclusion

This compound is a molecule of significant synthetic utility, engineered for specific reactivity. Its electronic structure is dominated by a highly electrophilic C2 carbon, making it an exceptional substrate for nucleophilic aromatic substitution. The presence of the C5-nitro group is not merely an accessory; it is the key activator that drives the molecule's primary mode of reaction. By understanding the interplay between the benzoxazole core, the chloro leaving group, and the nitro activating group, researchers can strategically and efficiently synthesize a vast array of functionalized derivatives for applications spanning from drug discovery to materials science. This guide provides the foundational knowledge and practical methodology to harness the full synthetic potential of this powerful chemical building block.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Chloro-5-nitrobenzo[d]oxazole in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The use of 2-Chloro-5-nitrobenzo[d]oxazole as a peptide coupling reagent is not widely documented in peer-reviewed literature. The following application notes and protocols are based on established principles of peptide chemistry and the known reactivity of related compounds. This guide is intended to provide a theoretical framework and a starting point for researchers interested in exploring its potential as a novel coupling reagent. All protocols should be considered experimental and optimized accordingly.

Introduction: The Quest for Novel Peptide Coupling Reagents

The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The efficiency and fidelity of peptide bond formation are critically dependent on the choice of coupling reagent. While a plethora of effective reagents exist, the search for novel agents with unique reactivity profiles, improved efficiency for challenging sequences, and favorable cost-of-production continues.

This document explores the theoretical application of this compound as a peptide coupling reagent. The rationale for its proposed use lies in the fundamental principles of organic chemistry. The chlorine atom at the 2-position of the benzoxazole ring is a competent leaving group, susceptible to nucleophilic substitution.[1] This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 5-position.[1] This heightened electrophilicity at the C2 position suggests that this compound could serve as a potent activating agent for the carboxyl group of N-protected amino acids, facilitating the formation of an amide bond.

Proposed Mechanism of Action

The proposed mechanism for peptide bond formation using this compound involves a two-step process, analogous to the mechanism of many established coupling reagents that proceed via an active ester intermediate.

Step 1: Activation of the Carboxylic Acid

The carboxylate of an N-protected amino acid, typically generated in situ by the addition of a non-nucleophilic base, attacks the electrophilic C2 of this compound. This results in the displacement of the chloride ion and the formation of a highly reactive 2-acyloxy-5-nitrobenzo[d]oxazole active ester. The 5-nitrobenzo[d]oxazolyl group is an excellent leaving group, rendering the carbonyl carbon of the activated amino acid highly susceptible to nucleophilic attack.

Step 2: Aminolysis and Peptide Bond Formation

The free amino group of a second amino acid (or peptide) attacks the carbonyl carbon of the active ester. This nucleophilic acyl substitution results in the formation of the desired peptide bond and the release of 5-nitrobenzo[d]oxazol-2(3H)-one as a byproduct.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling N_Protected_AA N-Protected Amino Acid (Carboxylate) Active_Ester 2-Acyloxy-5-nitrobenzo[d]oxazole (Active Ester) N_Protected_AA->Active_Ester + Base Reagent This compound Reagent->Active_Ester Amino_Component Amino Acid/Peptide (Free Amine) Peptide Dipeptide Active_Ester->Peptide Amino_Component->Peptide Byproduct 5-Nitrobenzo[d]oxazol-2(3H)-one Peptide->Byproduct releases

Figure 1. Proposed two-step mechanism for peptide coupling.

Potential Advantages and Considerations

Potential Advantages:

  • High Reactivity: The electron-withdrawing nitro group is expected to significantly increase the rate of both the initial activation step and the subsequent aminolysis, potentially reducing coupling times.

  • Suitability for Hindered Amino Acids: The anticipated high reactivity may prove beneficial for coupling sterically hindered amino acids, which are often challenging for standard coupling reagents.

  • Cost-Effectiveness: Depending on the synthetic route to this compound, it could represent a cost-effective alternative to more complex coupling reagents.

Points for Consideration and Potential Drawbacks:

  • Racemization: As with all highly reactive coupling reagents, there is a potential for racemization, particularly of the activated amino acid. The inclusion of a racemization suppressant, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), should be investigated.

  • Side Reactions: The high reactivity could also lead to side reactions, such as the formation of symmetrical anhydrides or reactions with sensitive side chains. Careful optimization of reaction conditions is crucial.

  • Byproduct Removal: The byproduct, 5-nitrobenzo[d]oxazol-2(3H)-one, will need to be efficiently removed during workup or purification. Its solubility and chromatographic behavior should be characterized.

Experimental Protocols (Theoretical)

The following protocols are provided as a starting point for the investigation of this compound in peptide synthesis.

Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-protected amino acid to an amino acid ester in solution.

Materials:

  • N-α-Fmoc-protected amino acid

  • Amino acid methyl or ethyl ester hydrochloride

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • To a solution of the N-α-Fmoc-protected amino acid (1.0 equiv.) in anhydrous DCM or DMF (0.1 M), add this compound (1.1 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.2 equiv.) dropwise to the solution. The first equivalent neutralizes the amino acid ester hydrochloride, and the second equivalent facilitates the activation of the carboxylic acid.

  • Stir the reaction mixture at 0 °C for 15 minutes to allow for the formation of the active ester.

  • Add the amino acid ester hydrochloride (1.0 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by silica gel column chromatography.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-Rink amide resin or other suitable solid support

  • N-α-Fmoc-protected amino acids

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water)

Protocol Workflow:

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling Step (Fmoc-AA, Reagent, DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection n-1 cycles final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle wash3 DCM Wash final_deprotection->wash3 cleavage Cleavage and Side-Chain Deprotection wash3->cleavage end Precipitate and Purify Peptide cleavage->end

Figure 2. SPPS workflow using the proposed reagent.

Detailed Coupling Step Protocol:

  • Swell the resin in DMF.

  • Perform Fmoc deprotection using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the N-α-Fmoc-protected amino acid (3-5 equiv. relative to resin loading) by dissolving it in DMF with this compound (3-5 equiv.) and DIPEA (6-10 equiv.). Allow to react for 5-10 minutes.

  • Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

  • Wash the resin with DMF to remove excess reagents and byproducts.

  • Proceed to the next deprotection/coupling cycle.

  • After the final amino acid is coupled, perform a final deprotection, wash with DMF and then DCM, and dry the resin.

  • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation and Comparison (Hypothetical)

The following table presents a hypothetical comparison of this compound with standard coupling reagents for the synthesis of a model "difficult" peptide sequence (e.g., Ac-Aib-Aib-Aib-NH2). The data is illustrative and would need to be confirmed by experimental results.

Coupling ReagentEquivalents (AA/Reagent/Base)Coupling Time (h)Crude Purity (%)Racemization (%)
HBTU 3 / 3 / 6285< 1
HATU 3 / 3 / 61.590< 0.5
This compound 3 / 3 / 6 1 (To be determined) (To be determined)
This compound + HOBt 3 / 3 / 3 / 6 1.5 (To be determined) (To be determined)

Conclusion and Future Directions

This compound presents a theoretically promising, yet unexplored, avenue in the field of peptide synthesis. Its anticipated high reactivity, driven by the electron-withdrawing nitro group, could offer advantages in specific applications, particularly for the coupling of challenging amino acid sequences. However, comprehensive experimental validation is required to ascertain its efficacy, optimize reaction conditions to mitigate potential side reactions like racemization, and establish its overall utility in both solution-phase and solid-phase peptide synthesis. Researchers are encouraged to investigate this compound as a novel tool in the ever-expanding repertoire of peptide coupling reagents.

References

Illuminating Biological Systems: A Guide to Fluorescent Labeling of Amines and Thiols with 2-Chloro-5-nitrobenzo[d]oxazole (NBD-Cl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Seeing the Unseen

In the intricate landscape of molecular biology and drug development, the ability to visualize and quantify biomolecules is paramount. Fluorescent labeling stands as a cornerstone technique, transforming colorless and often undetectable molecules into luminous beacons that reveal their location, concentration, and interactions. Among the arsenal of fluorescent probes, 2-Chloro-5-nitrobenzo[d]oxazole, more commonly known as 4-Chloro-7-nitrobenzofurazan (NBD-Cl), has established itself as a versatile and reliable tool for the derivatization of primary and secondary amines, as well as thiols.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of NBD-Cl, from its fundamental chemical principles to detailed, field-proven protocols for its application. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

NBD-Cl itself is a non-fluorescent molecule. Its utility lies in its ability to react with nucleophilic amine and thiol groups to form highly fluorescent adducts.[1][3] This "fluorogenic" property is a significant advantage, as it minimizes background fluorescence from unreacted probes, thereby enhancing the signal-to-noise ratio in analytical assays. The resulting NBD-adducts exhibit a characteristic green fluorescence, with spectral properties that are highly sensitive to the local environment, a phenomenon known as solvatochromism.[3][4] This environmental sensitivity provides an additional layer of information, allowing researchers to probe changes in protein conformation or the binding of a labeled molecule to a hydrophobic pocket or membrane.[5][6]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of NBD-Cl is essential for its effective use.

PropertyValueSource(s)
Molecular Formula C₆H₂ClN₃O₃[2]
Molecular Weight 199.55 g/mol [2]
Appearance Yellow to light brown crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, Chloroform[2]
Excitation Max (λex) ~464-470 nm (for amine adducts)[1][7]
Emission Max (λem) ~512-540 nm (for amine adducts)[1][2][7]
Molar Extinction Coefficient (ε) ~22,000 M⁻¹cm⁻¹ (for NBD-PE)[8]

Note: Spectral properties are highly dependent on the specific adduct and solvent environment.

The Chemistry of Labeling: A Nucleophilic Aromatic Substitution Reaction

The labeling reaction of NBD-Cl with amines and thiols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The benzoxadiazole ring of NBD-Cl is highly electron-deficient due to the strong electron-withdrawing effect of the nitro group. This electronic configuration makes the carbon atom at the 4-position, bonded to the chlorine atom, highly electrophilic and susceptible to nucleophilic attack.

An amine (R-NH₂) or a thiol (R-SH), acting as the nucleophile, attacks this electrophilic carbon. The reaction is typically conducted under alkaline conditions (pH 8.0-9.5) to ensure that the amine or thiol group is deprotonated, rendering it a more potent nucleophile. The chlorine atom, a good leaving group, is subsequently displaced, resulting in the formation of a stable and highly fluorescent NBD-adduct.[7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products NBD_Cl NBD-Cl (Non-fluorescent) NBD_Adduct NBD-Adduct (Highly Fluorescent) NBD_Cl->NBD_Adduct Nucleophilic Attack Nucleophile Amine (R-NH₂) or Thiol (R-SH) Nucleophile->NBD_Adduct pH Alkaline pH (8.0-9.5) Chloride Chloride Ion (Cl⁻) NBD_Adduct->Chloride Displacement

Caption: Nucleophilic aromatic substitution reaction of NBD-Cl.

While NBD-Cl reacts with both amines and thiols, the resulting amine adducts are significantly more fluorescent than the thiol adducts.[1] This difference in fluorescence quantum yield can be exploited for selective detection. Furthermore, under neutral pH conditions, NBD-Cl can selectively label the N-terminal α-amino group of proteins over the ε-amino group of internal lysine residues, providing a method to distinguish protein N-terminal acetylation status.[9][10][11]

Application Protocols

The following protocols are designed to be self-validating and provide a robust starting point for your experiments. Optimization may be required depending on the specific properties of your analyte.

Protocol 1: General Labeling of Proteins and Peptides with Amines

This protocol is suitable for labeling purified proteins or peptides in solution for subsequent analysis such as fluorescence spectroscopy, SDS-PAGE, or HPLC.

Materials:

  • This compound (NBD-Cl)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein or peptide of interest

  • Reaction Buffer: 50 mM Sodium Borate buffer, pH 8.0-9.5

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Phosphate Buffered Saline (PBS) or other suitable buffer for purification

Procedure:

  • Prepare NBD-Cl Stock Solution:

    • Rationale: NBD-Cl is moisture-sensitive and should be dissolved in an anhydrous organic solvent to prevent hydrolysis. A concentrated stock solution allows for easy addition to the aqueous reaction mixture without significantly altering the final volume.

    • Dissolve NBD-Cl in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

    • Store the stock solution at -20°C, protected from light.

  • Prepare Protein/Peptide Solution:

    • Rationale: The protein or peptide needs to be in a buffer that maintains its stability and is free of primary amines that could compete with the labeling reaction. The alkaline pH of the borate buffer deprotonates the target amine groups, increasing their nucleophilicity.

    • Dissolve the protein or peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Rationale: A molar excess of NBD-Cl ensures efficient labeling of the target amines. The reaction is typically carried out at room temperature to avoid protein denaturation, although gentle heating can increase the reaction rate. Protecting the reaction from light is crucial as the NBD moiety can be susceptible to photobleaching.

    • Add the NBD-Cl stock solution to the protein/peptide solution to achieve a 10- to 20-fold molar excess of NBD-Cl over the protein/peptide.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • Rationale: Adding a high concentration of a primary amine like Tris will react with any excess NBD-Cl, stopping the labeling reaction. This step is useful for precise control over the reaction time.

    • Add a small volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture.

  • Purification of the Labeled Conjugate:

    • Rationale: It is critical to remove unreacted NBD-Cl and any hydrolysis byproducts, as they can interfere with downstream applications and contribute to background fluorescence. Size-exclusion chromatography is a common and effective method for separating the labeled protein/peptide from small molecules.

    • Apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS or your buffer of choice.

    • Collect the fractions containing the labeled protein/peptide, which will typically elute in the void volume.

  • Characterization:

    • Rationale: Determining the degree of labeling (DOL) is essential for quantitative studies. This can be achieved by measuring the absorbance of the protein (at 280 nm) and the NBD-adduct (at ~470 nm).

    • Measure the absorbance of the purified conjugate at 280 nm and ~470 nm.

    • Calculate the DOL using the Beer-Lambert law and the respective molar extinction coefficients.

G cluster_prep Preparation cluster_reaction Labeling cluster_purify Purification & Analysis prep_nbd Prepare NBD-Cl Stock Solution (10-20 mM in DMSO) react Mix NBD-Cl and Protein (10-20x molar excess of NBD-Cl) Incubate 1-2h at RT, in dark prep_nbd->react prep_protein Prepare Protein/Peptide Solution (1-5 mg/mL in Borate Buffer pH 8.0-9.5) prep_protein->react quench Quench Reaction (Optional, with Tris-HCl) react->quench purify Purify via Size-Exclusion Chromatography (e.g., G-25) quench->purify characterize Characterize Labeled Protein (UV-Vis for DOL) purify->characterize

Caption: Experimental workflow for labeling proteins and peptides with NBD-Cl.
Protocol 2: Labeling of Thiols (e.g., Cysteine Residues)

This protocol is adapted for labeling thiol groups in proteins or peptides. The reaction with thiols is often faster than with amines.

Materials:

  • Same as Protocol 1, with the addition of:

  • Reaction Buffer: 50 mM Phosphate buffer, pH 7.0-7.5, containing 1 mM EDTA.

    • Rationale for buffer change: While the reaction can proceed at a higher pH, a near-neutral pH can provide greater selectivity for thiols over amines, as the pKa of the thiol group of cysteine is around 8.3, while the pKa of the ε-amino group of lysine is around 10.5. EDTA is included to chelate any heavy metal ions that could oxidize the thiol groups.

Procedure:

  • Prepare NBD-Cl Stock Solution: As described in Protocol 1.

  • Prepare Protein/Peptide Solution: Dissolve the protein or peptide in the phosphate reaction buffer to a concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Add a 2- to 5-fold molar excess of NBD-Cl to the protein/peptide solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Purification and Characterization: As described in Protocol 1. The NBD-thiol adduct will have a different absorption maximum and extinction coefficient compared to the amine adduct.

Expert Insights and Troubleshooting

Trustworthiness through Self-Validation: A successful labeling experiment is one that is reproducible and yields a well-characterized product. Always include appropriate controls, such as a mock reaction without the protein/peptide to assess the extent of NBD-Cl hydrolysis, and a reaction with a known standard to validate your procedure.

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Hydrolysis of NBD-Cl to the fluorescent NBD-OH at high pH.[4] 2. Incomplete removal of unreacted NBD-Cl.1. Perform the reaction at the lower end of the recommended pH range. Stop the reaction by acidification (e.g., with HCl) before purification.[12] 2. Ensure thorough purification, potentially using a second purification step if necessary.
Low Labeling Efficiency 1. Inactive NBD-Cl due to hydrolysis. 2. Suboptimal pH for deprotonation of the target group. 3. Presence of competing nucleophiles in the buffer (e.g., Tris, azide). 4. Insufficient molar excess of NBD-Cl.1. Use fresh, anhydrous DMSO/DMF and prepare the NBD-Cl stock solution immediately before use. 2. Verify the pH of your reaction buffer. 3. Use a non-nucleophilic buffer such as borate or phosphate. 4. Increase the molar excess of NBD-Cl.
Non-specific Labeling 1. Reaction conditions are too harsh (e.g., high pH, long incubation time), leading to labeling of less reactive sites.1. Optimize the reaction pH and incubation time. For selective N-terminal labeling, use a neutral pH.[9][10][11]
Precipitation of Protein 1. The addition of the organic solvent (DMSO/DMF) from the NBD-Cl stock solution causes the protein to precipitate.1. Add the NBD-Cl stock solution dropwise while gently vortexing. Ensure the final concentration of the organic solvent is low (typically <10%).

Applications in Drug Development

The unique properties of NBD-Cl make it a valuable tool in various stages of drug discovery and development.

  • High-Throughput Screening (HTS): NBD-Cl can be used to develop fluorescence-based assays for screening enzyme inhibitors.[5] For example, if an enzyme's activity results in the exposure of an amine or thiol group, its activity can be quantified by reacting the product with NBD-Cl.

  • Drug-Target Interaction Studies: By labeling a protein of interest with NBD-Cl, changes in the fluorescence signal upon binding of a drug candidate can be monitored. The environmentally sensitive nature of the NBD fluorophore can provide insights into conformational changes and binding events.[6]

  • Membrane Permeability and Drug Delivery: NBD-labeled lipids and drugs are widely used to study their interaction with and transport across biological membranes.[6][12] The increase in fluorescence as the labeled molecule moves from an aqueous environment to the hydrophobic lipid bilayer can be used to quantify membrane partitioning and cellular uptake.

  • Prodrug Activation: NBD-Cl can be used to cap a drug molecule, rendering it inactive. The linker can be designed to be cleaved by a specific enzyme or under certain physiological conditions, releasing the active drug and generating a fluorescent signal.[5]

Conclusion

This compound (NBD-Cl) is a powerful and versatile fluorogenic reagent for the labeling of amines and thiols. Its ease of use, favorable spectral properties, and environmental sensitivity have cemented its place as a staple in the molecular biologist's and drug developer's toolkit. By understanding the underlying chemical principles and following robust, well-validated protocols, researchers can effectively harness the power of NBD-Cl to illuminate the complex workings of biological systems.

References

Application Note & Protocol: Sensitive HPLC Analysis of Amino Acids via Pre-Column Derivatization with 2-Chloro-5-nitrobenzo[d]oxazole (NBD-Cl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive Amino Acid Quantification

The precise quantification of amino acids is a cornerstone of numerous scientific disciplines, from clinical diagnostics and metabolomics to pharmaceutical drug development and food science. Amino acids, the fundamental building blocks of proteins, also function as critical signaling molecules and metabolic intermediates. Their inherent lack of strong chromophores or fluorophores, however, presents a significant analytical challenge for their detection by High-Performance Liquid Chromatography (HPLC).

To overcome this limitation, pre-column derivatization is a widely adopted strategy to introduce a detectable tag onto the amino acid molecule. 2-Chloro-5-nitrobenzo[d]oxazole (NBD-Cl), a non-fluorescent reagent, has emerged as a robust and versatile derivatizing agent for primary and secondary amino groups.[1][2] Upon reaction, it forms highly fluorescent and intensely colored NBD-amino acid adducts, dramatically enhancing detection sensitivity and enabling quantification at low concentrations.[1][3] This application note provides a comprehensive, field-proven protocol for the derivatization of amino acids with NBD-Cl and their subsequent analysis by reverse-phase HPLC with fluorescence detection.

Principle of Derivatization: A Nucleophilic Aromatic Substitution Reaction

The derivatization of amino acids with NBD-Cl is a classic nucleophilic aromatic substitution reaction.[1] The amino group of the amino acid, acting as a nucleophile, attacks the electron-deficient carbon atom at the C2 position of the NBD-Cl benzoxazole ring, to which the chlorine atom is attached.[1][4] This reaction is facilitated under basic conditions (typically pH 8-10), which deprotonates the amino group, thereby increasing its nucleophilicity.[1][5] The result is the displacement of the chloride ion and the formation of a stable, covalent bond between the nitrogen of the amino acid and the NBD moiety, yielding a highly fluorescent derivative.[1]

It is noteworthy that NBD-Cl is more stable in aqueous solutions compared to other commonly used derivatizing reagents like Dansyl Chloride, offering a distinct advantage in terms of reagent preparation and handling.[1][6]

Visualizing the Process

Reaction Mechanism

G cluster_product Product Amino_Acid Amino Acid (R-NH₂) (Nucleophile) NBD_Amino_Acid NBD-Amino Acid Derivative (Highly Fluorescent) Amino_Acid->NBD_Amino_Acid Nucleophilic Aromatic Substitution NBD_Cl This compound (NBD-Cl) NBD_Cl->NBD_Amino_Acid HCl HCl

Caption: Reaction mechanism of NBD-Cl with an amino acid.

Experimental Workflow

G A Sample Preparation (Amino Acid Standard or Sample) C Derivatization Reaction (Incubation at Controlled Temperature and pH) A->C B Reagent Preparation (NBD-Cl and Buffer) B->C D Reaction Termination (Acidification) C->D E HPLC Analysis (Injection and Separation) D->E F Data Acquisition & Analysis (Fluorescence Detection) E->F

Caption: General experimental workflow for amino acid derivatization.

Materials and Reagents

Material/ReagentGradeSupplier Recommendations
This compound (NBD-Cl)≥98% PuritySigma-Aldrich, TCI Chemicals
Amino Acid Standard MixtureHPLC GradeAgilent, Waters, Sigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific, Merck
Methanol (MeOH)HPLC GradeFisher Scientific, Merck
Boric AcidACS Reagent GradeSigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeSigma-Aldrich
Hydrochloric Acid (HCl)ACS Reagent GradeFisher Scientific
WaterDeionized (DI) or Milli-QIn-house purification system

Protocols

Part 1: Preparation of Reagents
  • 0.1 M Borate Buffer (pH 9.0):

    • Dissolve 0.618 g of boric acid in 90 mL of deionized water.

    • Adjust the pH to 9.0 using a concentrated NaOH solution (e.g., 1 M NaOH), monitoring with a calibrated pH meter.

    • Bring the final volume to 100 mL with deionized water.

    • Rationale: The basic pH is crucial for deprotonating the amino group of the amino acid, enhancing its nucleophilicity for the reaction with NBD-Cl.[1]

  • 5 mM NBD-Cl Solution:

    • Dissolve 9.98 mg of NBD-Cl in 10 mL of methanol.

    • Prepare this solution fresh daily and protect it from light to prevent degradation.

    • Rationale: NBD-Cl is often dissolved in an organic solvent like methanol or acetonitrile for better solubility.[1] Preparing it fresh minimizes potential hydrolysis to the fluorescent NBD-OH, which can cause high background signals.[7]

  • Amino Acid Standard/Sample Solutions:

    • Prepare stock solutions of amino acid standards in 0.1 M HCl.

    • Dilute the stock solutions to the desired working concentrations using deionized water.

    • For biological samples, appropriate extraction and clean-up procedures may be necessary to remove interfering substances.

Part 2: Derivatization Protocol
  • Mixing: In a 1.5 mL microcentrifuge tube, combine:

    • 100 µL of the amino acid standard or sample solution.

    • 200 µL of the 0.1 M borate buffer (pH 9.0).

    • Vortex briefly to mix.

    • Rationale: This step ensures the reaction environment is buffered to the optimal pH for derivatization.

  • Derivatization:

    • Add 200 µL of the 5 mM NBD-Cl solution to the tube.

    • Vortex the mixture thoroughly to ensure homogeneity.

    • Rationale: A molar excess of the derivatizing agent is used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes in the dark.

    • Rationale: The elevated temperature accelerates the reaction rate, while protection from light prevents potential photodegradation of the NBD derivatives.

  • Reaction Termination:

    • After incubation, cool the tube to room temperature.

    • Add 100 µL of 0.1 M HCl to stop the reaction.

    • Rationale: Acidification terminates the reaction by protonating any remaining unreacted amino groups and also helps to stabilize the NBD-amino acid derivatives.[7]

  • Filtration:

    • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

    • Rationale: This step removes any particulate matter that could clog the HPLC column or tubing.

Part 3: HPLC Analysis Protocol
HPLC ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation of the relatively nonpolar NBD-amino acid derivatives.
Mobile Phase A Acetate or Phosphate Buffer (e.g., 25 mM, pH 6.0)Aqueous buffer to facilitate reverse-phase separation.[1]
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the derivatized amino acids.
Gradient Elution A typical gradient might be: 10-50% B over 30 minA gradient is necessary to resolve the wide range of polarities among the different NBD-amino acid derivatives.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10-20 µLAdjust based on sample concentration and system sensitivity.
Column Temperature 30-40°CImproves peak shape and reproducibility.
Fluorescence Detector Excitation: ~470 nm, Emission: ~540 nmThese are the optimal wavelengths for detecting NBD-amino acid adducts.[1][6]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Derivative Yield - Incorrect pH of the buffer.- Insufficient reaction time or temperature.- Degradation of NBD-Cl reagent.- Verify the pH of the borate buffer.- Increase the incubation time or temperature.- Prepare the NBD-Cl solution fresh.
High Background Signal - Hydrolysis of NBD-Cl to NBD-OH at high pH.- Ensure the reaction is properly terminated by acidification.- Prepare NBD-Cl solutions fresh to minimize hydrolysis.[7]
Poor Peak Shape - Column overload.- Inappropriate mobile phase composition.- Dilute the sample before injection.- Optimize the mobile phase pH and gradient profile.
Ghost Peaks - Carryover from previous injections.- Implement a robust needle wash protocol in the autosampler.- Run blank injections between samples.

Conclusion

The derivatization of amino acids with this compound followed by HPLC with fluorescence detection is a highly sensitive and reliable method for their quantification. The protocol detailed in this application note provides a robust framework for researchers, scientists, and drug development professionals. Optimization of reaction and chromatographic conditions for specific amino acids or sample matrices may be necessary to achieve the best results. By understanding the underlying chemical principles and following this validated protocol, users can confidently implement this powerful analytical technique in their laboratories.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Chloro-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Core

2-Chloro-5-nitrobenzo[d]oxazole is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the highly activated nature of the C2 position towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of the nitro group at the C5 position, in conjugation with the benzoxazole ring system, renders the C2 carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity profile allows for the facile introduction of diverse functional groups, enabling the synthesis of libraries of novel compounds for biological screening and the development of advanced materials.

This application note provides a comprehensive guide to performing nucleophilic aromatic substitution reactions on this compound. We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step protocols for reactions with common nucleophiles, and offer insights into reaction optimization and troubleshooting.

The Causality of Experimental Choices: A Mechanistic Perspective

The nucleophilic aromatic substitution of this compound proceeds through a well-established two-step addition-elimination mechanism.[1] Understanding this mechanism is paramount for rationalizing the choice of experimental parameters and for troubleshooting unforeseen reaction outcomes.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the benzoxazole ring. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of the electron-withdrawing nitro group, which delocalizes the negative charge.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is generally fast.

The choice of solvent, base, and reaction temperature is critical for the success of the SNAr reaction.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred. These solvents are effective at solvating the Meisenheimer complex and do not participate in hydrogen bonding with the nucleophile, which would decrease its nucleophilicity.[4] In some cases, protic solvents like ethanol or isopropanol can be used, particularly with highly reactive nucleophiles.[2]

  • Base: The role of the base is to deprotonate the nucleophile, thereby increasing its nucleophilicity, or to act as a scavenger for the HCl generated during the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)). The choice of base depends on the pKa of the nucleophile and the desired reaction conditions. For weakly acidic nucleophiles like amines, a non-nucleophilic organic base is often sufficient. For more acidic nucleophiles like thiols or alcohols, a stronger base may be required to generate the corresponding thiolate or alkoxide in situ.

  • Temperature: The reaction temperature influences the reaction rate. While many SNAr reactions with activated substrates like this compound can proceed at room temperature, heating is often employed to accelerate the reaction and ensure complete conversion, especially with less reactive nucleophiles.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of this compound with representative amine, thiol, and alkoxide nucleophiles.

Protocol 1: Reaction with an Aliphatic Amine (Piperidine)

This protocol describes the synthesis of 2-(piperidin-1-yl)-5-nitrobenzo[d]oxazole.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add potassium carbonate (2.0 eq) to the flask.

  • Dissolve the starting materials in a minimal amount of DMF.

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with a Thiol Nucleophile (Thiophenol)

This protocol outlines the synthesis of 5-nitro-2-(phenylthio)benzo[d]oxazole.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend potassium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thiophenol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the potassium thiophenolate.

  • Add a solution of this compound (1.0 eq) in a minimal amount of acetonitrile to the thiophenolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)

This protocol describes the synthesis of 2-methoxy-5-nitrobenzo[d]oxazole.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add sodium methoxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: A Summary of Reaction Parameters

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of this compound with various nucleophiles, based on established protocols for analogous systems.

NucleophileReagents and ConditionsTypical Yield (%)
Amines
PiperidineK₂CO₃, DMF, 80-100 °C>90
MorpholineK₂CO₃, DMF, 80-100 °C>90
BenzylamineEt₃N, Ethanol, Reflux~85-95
AnilineK₂CO₃, DMSO, 100-120 °C~80-90
Thiols
ThiophenolK₂CO₃, Acetonitrile, rt>90
EthanethiolNaH, THF, 0 °C to rt>85
Alkoxides
Sodium MethoxideMeOH, Reflux>90
Sodium EthoxideEtOH, Reflux>90

Note: The yields provided are typical for SNAr reactions on activated nitroarenes and may vary for this specific substrate.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-substituted-5-nitrobenzo[d]oxazoles via nucleophilic aromatic substitution.

SNAr_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add this compound, base, and solvent to flask B 2. Add Nucleophile A->B C 3. Heat and Stir B->C D 4. Quench Reaction C->D Reaction Complete (TLC) E 5. Liquid-Liquid Extraction D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography or Recrystallization F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: A generalized workflow for the SNAr reaction.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through the systematic monitoring of the reaction progress and rigorous characterization of the final product.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. By co-spotting the reaction mixture with the starting material, one can visually track the consumption of the electrophile and the formation of the product. The appearance of a new spot with a different Rf value is indicative of product formation. The reaction is deemed complete when the starting material spot is no longer visible.

  • Product Characterization: The identity and purity of the synthesized 2-substituted-5-nitrobenzo[d]oxazole should be unequivocally confirmed by a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure. The disappearance of the proton signal corresponding to the C-H bond adjacent to the chlorine atom in the starting material and the appearance of new signals corresponding to the incorporated nucleophile are key diagnostic features.

    • Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the successful substitution.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the product molecule.

By adhering to these monitoring and characterization procedures, researchers can have a high degree of confidence in the outcome of their experiments.

References

The Versatility of 2-Chloro-5-nitrobenzo[d]oxazole: A Gateway to Novel Therapeutics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoxazole core stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Among the vast family of benzoxazole derivatives, 2-Chloro-5-nitrobenzo[d]oxazole emerges as a particularly versatile and powerful building block for drug discovery. Its strategic arrangement of functional groups—a reactive chloro substituent at the 2-position and a readily modifiable nitro group at the 5-position—provides chemists with a dual handle for molecular elaboration, enabling the synthesis of diverse libraries of compounds with a wide spectrum of pharmacological activities.[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthetic manipulation and biological evaluation, tailored for researchers, scientists, and drug development professionals.

The chloro group at the 2-position acts as an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNA r). This reactivity allows for the facile introduction of a vast array of functionalities, including amines, thiols, and alcohols, thereby enabling the exploration of a broad chemical space. Concurrently, the nitro group at the 5-position serves as a powerful electron-withdrawing group, influencing the overall reactivity of the benzoxazole ring system. Furthermore, this nitro group can be readily reduced to an amino group, opening up a secondary avenue for derivatization and the introduction of new pharmacophores. This dual functionality makes this compound an invaluable starting material for the construction of complex molecules with potential therapeutic applications, including antimicrobial, antifungal, and anticancer agents.[4][5]

Core Applications in Drug Discovery

The unique chemical architecture of this compound has been leveraged to develop a multitude of bioactive compounds. The subsequent sections will delve into specific applications and provide detailed protocols for the synthesis and evaluation of these derivatives.

Synthesis of 2-Amino-5-nitrobenzoxazole Derivatives as Antimicrobial and Antifungal Agents

The introduction of diverse amino functionalities at the 2-position of the benzoxazole ring has been a fruitful strategy for the discovery of potent antimicrobial and antifungal agents. The resulting 2-amino-5-nitrobenzoxazole derivatives can be readily synthesized via nucleophilic aromatic substitution.

This protocol outlines a general procedure for the reaction of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., piperidine, morpholine, aniline)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous polar aprotic solvent.

  • To this solution, add the substituted amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure 2-(substituted-amino)-5-nitrobenzo[d]oxazole derivative.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and facilitate the SₙAr reaction mechanism by stabilizing the charged intermediate (Meisenheimer complex).

  • Base: A non-nucleophilic base is added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive amines.

Development of VEGFR-2 Inhibitors for Anticancer Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Benzoxazole derivatives have emerged as potent VEGFR-2 inhibitors, and this compound serves as a valuable starting material for their synthesis.[6][7][8]

The synthesis of benzoxazole-based VEGFR-2 inhibitors often involves a multi-step process, beginning with the nucleophilic substitution of the chloro group, followed by reduction of the nitro group and subsequent elaboration.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Nucleophilic Substitution (e.g., with a thiol) Start->Step1 Intermediate1 2-(Arylthio)-5-nitrobenzoxazole Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 5-Amino-2-(arylthio)benzoxazole Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Final_Product Target VEGFR-2 Inhibitor Step3->Final_Product Assay VEGFR-2 Kinase Assay Final_Product->Assay Data IC50 Determination Assay->Data Result Lead Compound Identification Data->Result G Start Fragment Library Screening (including this compound) Hit_ID Hit Identification (Biophysical Methods) Start->Hit_ID Hit_Validation Hit Validation (X-ray Crystallography) Hit_ID->Hit_Validation Fragment_Linking Fragment Linking/ Growing Hit_Validation->Fragment_Linking Lead_Opt Lead Optimization Fragment_Linking->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

Application Note: Synthesis of 2-Substituted Benzoxazoles via Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1][2] The benzoxazole scaffold is a key structural motif in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] In particular, 2-substituted benzoxazoles have garnered considerable attention due to their diverse therapeutic potential.[2][3]

This application note provides a detailed guide for the synthesis of 2-substituted benzoxazoles using 2-Chloro-5-nitrobenzo[d]oxazole as a versatile starting material. The chloro-substituent at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide variety of functional groups.[6][7] The presence of the electron-withdrawing nitro group at the 5-position further activates the benzoxazole ring towards nucleophilic attack.[6][8]

Synthetic Strategy: The Rationale Behind Using this compound

The synthesis of 2-substituted benzoxazoles often involves the condensation of 2-aminophenols with various electrophilic partners such as carboxylic acids, aldehydes, or their derivatives.[9][10][11] While effective, these methods can sometimes require harsh reaction conditions or the use of specific catalysts.[11][12]

The use of this compound as a precursor offers a strategic advantage. The chlorine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[6] This is due to the inherent electron-deficient nature of the C2 position in the oxazole ring, which is further enhanced by the powerful electron-withdrawing effect of the nitro group on the benzene ring.[6][8] This activation facilitates the reaction with a broad range of nucleophiles, including amines, alkoxides, and thiols, under relatively mild conditions to afford a diverse library of 2-substituted-5-nitrobenzoxazoles.

The general reaction mechanism proceeds via a Meisenheimer-like intermediate, where the nucleophile attacks the C2 carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the chloride ion restores the aromaticity of the benzoxazole ring system.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-5-nitrobenzo[d]oxazoles

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials and Equipment:

  • This compound

  • Appropriate primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

  • Base (e.g., Triethylamine (Et3N), Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3))

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Column chromatography supplies (silica gel) for purification

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in an anhydrous solvent (5-10 mL) in a round-bottom flask, add the amine (1.1-1.5 mmol) and the base (1.5-2.0 mmol).

  • The reaction mixture is then heated to a temperature between 60-100 °C under an inert atmosphere. The optimal temperature and reaction time will vary depending on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 2-amino-5-nitrobenzo[d]oxazole derivative.

Data Presentation: Representative Examples of Nucleophilic Substitution

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 2-substituted-5-nitrobenzoxazoles.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK2CO3DMF80492
PiperidineEt3NMeCN70688
AnilineDIPEADMSO100885
Sodium methoxide-MethanolReflux395
Sodium thiophenoxide-DMF60590

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 2-substituted benzoxazoles from this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction Setup Combine reactants and heat This compound->Reaction Setup Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Solvent Removal Solvent Removal Reaction Setup->Solvent Removal Extraction Extraction Solvent Removal->Extraction Purification Column Chromatography Extraction->Purification 2-Substituted-5-nitrobenzoxazole 2-Substituted-5-nitrobenzoxazole Purification->2-Substituted-5-nitrobenzoxazole

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The following diagram illustrates the mechanism of the nucleophilic aromatic substitution reaction.

sn_ar_mechanism start This compound + Nu:⁻ intermediate Meisenheimer-like Intermediate start->intermediate + Nucleophile (Nu:⁻) product 2-Substituted-5-nitrobenzoxazole + Cl⁻ intermediate->product - Cl⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting and Safety Considerations

  • Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction temperature, using a stronger base, or a more polar aprotic solvent.

  • Side reactions: The formation of side products can occur, especially at higher temperatures. Purification by column chromatography is crucial to obtain the pure product.

  • Safety: this compound and many of the reagents used are irritants and potentially toxic. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The use of this compound provides a robust and versatile platform for the synthesis of a wide array of 2-substituted benzoxazoles. The straightforward nucleophilic aromatic substitution protocol allows for the efficient introduction of various functional groups, making it a valuable tool for medicinal chemists and researchers in drug discovery and materials science. The resulting 5-nitrobenzoxazole derivatives can be further functionalized, for example, by reduction of the nitro group to an amine, opening up avenues for further chemical exploration.

References

reaction of 2-Chloro-5-nitrobenzo[d]oxazole with primary and secondary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Synthesis of 2-Amino-5-nitrobenzo[d]oxazole Derivatives via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

2-Chloro-5-nitrobenzo[d]oxazole is a pivotal electrophilic scaffold in modern synthetic and medicinal chemistry. The inherent electronic properties of the benzoxazole ring, powerfully augmented by a nitro group at the C-5 position, render the C-2 carbon exceptionally susceptible to nucleophilic attack.[1] This reactivity profile makes it an ideal substrate for constructing diverse libraries of 2-substituted benzoxazole derivatives.

The 2-aminobenzoxazole core is a recognized "privileged structure" in drug discovery, appearing in molecules with a wide range of biological activities, including antifungal, antimicrobial, and enzyme inhibitory properties.[2][3][4][5] This application note provides a comprehensive guide to the . It details the underlying reaction mechanism, provides validated, step-by-step protocols, and offers expert insights into experimental design and troubleshooting.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems, this pathway does not involve an SN1 or SN2 mechanism. Instead, it proceeds via a two-step addition-elimination sequence.[6][7]

Causality of Reactivity:

  • Ring Activation: The benzoxazole ring system contains electronegative nitrogen and oxygen atoms, which inductively withdraw electron density from the C-2 carbon.[1]

  • Nitro Group Activation: The potent electron-withdrawing nitro group (-NO₂) at the C-5 position further deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. It achieves this by stabilizing the negatively charged intermediate through resonance.[1]

  • Intermediate Stabilization: The reaction proceeds through a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the key determinant of the reaction rate. The nitro group plays a paramount role in delocalizing the negative charge, lowering the activation energy of the first, rate-determining step.

Reaction Mechanism Diagram

Caption: SNAr mechanism for the amination of this compound.

Materials and Safety

Reagents and Equipment
  • Reagents: this compound (CAS: 54120-91-1), primary/secondary amine of choice, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Anhydrous Magnesium Sulfate (MgSO₄), Deionized Water, Brine.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, condenser, heating mantle/oil bath, TLC plates (silica gel 60 F₂₅₄), separatory funnel, rotary evaporator, glass column for chromatography, standard glassware.

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling this compound: This compound is a skin and eye irritant and may cause an allergic skin reaction.[8][9] Handle only in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

  • Solvent Safety: Organic solvents are flammable and volatile. Work away from ignition sources and in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents down the drain.

Experimental Protocols

The following protocols are designed as a robust starting point. Optimization of temperature, reaction time, and solvent may be necessary for amines with significantly different steric or electronic properties.

General Experimental Workflow Diagram

Workflow A 1. Reagent Setup - Dissolve 2-Cl-5-NO2-benzoxazole in solvent - Add base and amine B 2. Reaction - Stir at specified temperature - Monitor by TLC A->B C 3. Workup - Quench reaction (if necessary) - Dilute with solvent B->C D 4. Extraction & Washing - Wash with H₂O and Brine - Separate organic layer C->D E 5. Drying & Concentration - Dry over MgSO₄ or Na₂SO₄ - Concentrate via rotary evaporation D->E F 6. Purification - Silica gel column chromatography E->F G 7. Analysis - Obtain pure product - Characterize (NMR, MS, HPLC) F->G

Caption: General workflow for the synthesis and purification of 2-aminobenzoxazoles.

Protocol A: Reaction with a Primary Amine (Benzylamine)
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.04 mmol, 1.0 equiv).

  • Dissolve the starting material in 20 mL of Dichloromethane (DCM).

  • Add Triethylamine (TEA) (0.84 mL, 6.05 mmol, 1.2 equiv).

    • Scientist's Note: TEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction. This prevents the protonation of the benzylamine nucleophile, which would render it inactive.

  • Add benzylamine (0.60 mL, 5.54 mmol, 1.1 equiv) dropwise at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, more polar spot (the product) should appear.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an additional 30 mL of DCM.

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 25 mL) and then with brine (1 x 25 mL).

    • Scientist's Note: The water wash removes excess TEA-HCl salt and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., from 9:1 to 3:1) to afford the pure 2-(benzylamino)-5-nitrobenzo[d]oxazole.

Protocol B: Reaction with a Secondary Amine (Morpholine)
  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 5.04 mmol, 1.0 equiv).

  • Dissolve the solid in 20 mL of Acetonitrile.

    • Scientist's Note: Acetonitrile is a good polar aprotic solvent for this reaction. For less reactive or sterically hindered amines, a higher boiling solvent like Dimethylformamide (DMF) combined with heating (e.g., 60-80 °C) may be required.

  • Add Diisopropylethylamine (DIPEA) (1.05 mL, 6.05 mmol, 1.2 equiv).

  • Add morpholine (0.48 mL, 5.54 mmol, 1.1 equiv) dropwise.

  • Reaction Execution: Stir the reaction at 50 °C for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC as described in Protocol A.

  • Workup & Purification: Follow the workup, drying, concentration, and purification steps as detailed in Protocol A. The product is 4-(5-nitrobenzo[d]oxazol-2-yl)morpholine.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes. Yields are highly dependent on the specific amine used and the purity of the reagents.

ParameterProtocol A (Primary Amine)Protocol B (Secondary Amine)
Amine BenzylamineMorpholine
Equivalents (Amine) 1.11.1
Base Triethylamine (1.2 equiv)DIPEA (1.2 equiv)
Solvent Dichloromethane (DCM)Acetonitrile
Temperature Room Temperature50 °C
Typical Time 4-6 hours3-5 hours
Expected Yield 85-95%80-90%
Product Appearance Yellow to Orange SolidYellow Solid

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction is slow or incomplete 1. Low nucleophilicity of the amine. 2. Steric hindrance. 3. Insufficient temperature.1. Increase the reaction temperature in 10-20 °C increments. 2. Switch to a higher boiling polar aprotic solvent (e.g., DMF, DMSO). 3. Increase reaction time. 4. Increase equivalents of amine to 1.5-2.0.
Low yield after workup 1. Product is partially soluble in the aqueous layer. 2. Incomplete reaction. 3. Loss during chromatography.1. Back-extract the aqueous layers with the organic solvent (DCM or EtOAc). 2. Ensure the reaction has gone to completion via TLC before workup. 3. Use a finer grade of silica and carefully select the eluent system.
Multiple spots on TLC plate 1. Side reactions. 2. Degradation of starting material or product. 3. Impure starting amine.1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Check the purity of the amine before use (e.g., by NMR). 3. Lower the reaction temperature.

Conclusion

The nucleophilic aromatic substitution is a highly reliable and versatile method for synthesizing a diverse range of 2-amino-5-nitrobenzo[d]oxazole derivatives. The strong activation provided by the nitro group ensures high conversion under relatively mild conditions. The protocols described herein provide a solid foundation for researchers to access these valuable chemical entities, which serve as crucial intermediates in the development of novel pharmaceuticals and functional materials.

References

analytical methods for monitoring 2-Chloro-5-nitrobenzo[d]oxazole reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Reaction Monitoring for the Synthesis of 2-Chloro-5-nitrobenzo[d]oxazole and its Derivatives

Introduction: The Critical Role of Analytical Monitoring in Benzoxazole Synthesis

This compound is a key intermediate in synthetic organic chemistry, serving as a versatile building block for a wide range of more complex heterocyclic compounds. Benzoxazole derivatives are of significant interest in drug discovery and materials science, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The successful synthesis of target molecules derived from this compound hinges on the precise control of reaction conditions. Inefficient reactions can lead to low yields, the formation of complex impurity profiles, and increased downstream purification challenges.

Therefore, real-time or near-real-time monitoring of these reactions is not merely a quality control step but an essential component of process optimization. This guide, intended for researchers and drug development professionals, provides a detailed framework for employing two powerful and complementary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment, and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative, high-sensitivity analysis and structural confirmation.

Part 1: Rapid Reaction Screening with Thin-Layer Chromatography (TLC)

TLC is an indispensable technique for the organic chemist, offering a fast, inexpensive, and highly effective method to qualitatively assess the progress of a reaction.[4] By separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, TLC provides an instant snapshot of the presence of starting materials, the formation of products, and the emergence of any byproducts.[5]

Principle of Analysis: Normal-Phase Chromatography

For the analysis of this compound and its likely reaction products, we will utilize normal-phase chromatography. The stationary phase, typically silica gel coated on a plate, is highly polar.[4] The mobile phase, a mixture of organic solvents, is less polar. Compounds are separated based on their polarity:

  • Polar Compounds: Interact strongly with the polar silica gel stationary phase and move slowly up the plate, resulting in a low Retention Factor (Rf) value.[4][5]

  • Non-Polar Compounds: Have a greater affinity for the mobile phase and travel further up the plate, resulting in a high Rf value.[6]

By carefully selecting a mobile phase, we can achieve clear separation between the starting material, intermediates, and the final product, allowing for effective reaction monitoring.

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Use commercially available silica gel 60 F254 plates. With a pencil, gently draw a thin origin line approximately 1 cm from the bottom of the plate. Mark small, evenly spaced ticks on this line for each sample to be spotted.

  • Sample Preparation:

    • Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (1-2 drops) of the reaction mixture and dilute it with a volatile solvent like ethyl acetate or dichloromethane in a small vial.

    • Starting Material (SM): Prepare a dilute solution of the this compound starting material in the same solvent.

    • Co-spot (Co): In a separate vial, mix a small amount of the SM solution with the RM solution. This is a critical control to verify spot identity.

  • Spotting: Using a fine capillary tube, carefully spot small amounts of the SM, RM, and Co solutions onto their designated ticks on the origin line. The spots should be small and concentrated (1-2 mm in diameter). Allow the solvent to fully evaporate between applications.

  • Developing the Plate:

    • Pour a small amount (0.5 cm depth) of the chosen mobile phase into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[6] Cover the chamber and allow the solvent to ascend the plate via capillary action.[4]

  • Visualization & Analysis:

    • When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[6]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm), as the benzoxazole core is UV-active. Circle the visible spots with a pencil.

    • If compounds are not UV-active or for further confirmation, use a chemical stain like potassium permanganate or p-anisaldehyde.[7]

  • Interpretation:

    • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[6]

    • Monitor the disappearance of the starting material spot in the RM lane and the appearance of the product spot. The reaction is complete when the SM spot is no longer visible.

    • The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture.

Causality in Mobile Phase Selection

The choice of mobile phase (eluent) is the most critical variable in TLC. The goal is to find a solvent system that provides good separation between all components, ideally with the main product having an Rf value between 0.25 and 0.35.[6] Given the polar nature of the nitro group and the benzoxazole core, a mixture of a non-polar and a polar solvent is a logical starting point.[4][6]

Mobile Phase SystemRatio (v/v)Rationale & Expected Outcome
Hexanes:Ethyl Acetate 70:30Starting Point: A standard system for compounds of moderate polarity.[6] Observe the initial separation. If all spots remain at the origin, the eluent is not polar enough. If all spots move to the solvent front, it is too polar.
Hexanes:Ethyl Acetate 50:50Increased Polarity: If separation was poor in the 70:30 mix, increasing the proportion of polar ethyl acetate will move all components further up the plate, potentially resolving them.[4]
Dichloromethane:Methanol 95:5For More Polar Products: If the reaction product (e.g., after nucleophilic substitution of the chloride) is significantly more polar than the starting material, this system provides greater eluting power.[8]
Chloroform:Methanol 90:10Alternative Polar System: Often used for monitoring reactions involving benzoxazole derivatives.[1] Provides different selectivity compared to DCM/MeOH.

This process is often iterative. The ideal solvent system effectively separates the desired component from its nearest impurities.[7]

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample 1. Prepare Dilute Samples (SM, RM, Co-spot) spot 3. Spot Plate at Origin Line prep_sample->spot prep_chamber 2. Prepare Developing Chamber (Solvent + Filter Paper) develop 4. Develop Plate in Chamber prep_chamber->develop spot->develop dry 5. Mark Solvent Front & Dry develop->dry visualize 6. Visualize Under UV Light dry->visualize calculate 7. Calculate Rf Values visualize->calculate interpret 8. Interpret Reaction Progress calculate->interpret

Caption: Workflow for TLC-based reaction monitoring.

Part 2: Quantitative Analysis and Structural Verification by LC-MS

While TLC is excellent for rapid checks, LC-MS is the gold standard for detailed reaction analysis. It provides quantitative data on the consumption of reactants and formation of products, detects low-level impurities, and confirms the molecular weight of the species present.[9][10]

Principle of Analysis: Reversed-Phase LC with ESI-MS

In this setup, we use reversed-phase liquid chromatography, which is highly compatible with mass spectrometry and suitable for a wide range of small molecules.[9][10]

  • Stationary Phase: A non-polar C18-functionalized silica is packed into a column.[11]

  • Mobile Phase: A polar mixture, typically of water and an organic solvent like acetonitrile or methanol, is used. Additives like formic acid are often included to aid in the ionization process.[12][13]

  • Separation: Non-polar compounds are retained longer on the column, while polar compounds elute earlier. This is the opposite of normal-phase TLC.

  • Detection: As compounds elute from the column, they enter the mass spectrometer's ion source. Electrospray Ionization (ESI) is commonly used, which generates charged molecular ions (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode). The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), confirming their molecular weight.[14]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding water or buffer).

    • Dilute the sample significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1-10 µg/mL. High concentrations can contaminate the MS source.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatography Conditions: A gradient elution, where the percentage of organic solvent is increased over time, is typically required to elute compounds with varying polarities.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to determine the optimal setting. Nitroaromatic compounds can ionize well in negative mode.[14]

    • Scan Range: Set a mass range that encompasses the expected molecular weights of all reactants and products (e.g., m/z 100-500).

    • Key Parameters: Optimize capillary voltage, gas flow, and source temperature according to the instrument manufacturer's guidelines.

  • Data Acquisition and Analysis:

    • Inject a blank (mobile phase) first to ensure the system is clean.

    • Inject a standard of this compound to determine its retention time and mass spectrum.

    • Inject the diluted reaction mixture sample.

    • Process the data to obtain a Total Ion Chromatogram (TIC). Integrate the peaks of interest to determine their relative areas, which can be used to monitor the reaction progress semi-quantitatively.

    • Extract the mass spectrum for each peak to confirm the m/z of the corresponding compound.

Rationale for Method Parameters
ParameterRecommended SettingRationale & Justification
LC Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column chemistry that provides good retention for hydrophobic and moderately polar compounds. The shorter length and smaller particle size allow for fast, high-resolution separations.[11]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode and improving peak shape.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase LC with low viscosity and good UV transparency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and system pressure.
Gradient Program 5% to 95% B over 5-10 minA gradient is essential for separating the potentially polar starting material/byproducts from a more non-polar product within a reasonable time. This program covers a wide polarity range.
Expected Mass Spectrometry Data

For the starting material, this compound (C₇H₃ClN₂O₃, MW = 198.56 g/mol )[15], the following ions would be expected:

Ionization ModeExpected Ionm/z (³⁵Cl)m/z (³⁷Cl)Notes
ESI Positive[M+H]⁺198.99200.99The protonated molecular ion. The characteristic ~3:1 isotopic pattern for chlorine should be visible.
ESI Negative[M-H]⁻197.97199.97The deprotonated molecular ion.

Fragmentation Analysis: Tandem MS (MS/MS) can provide structural confirmation. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[14][16] Observing these neutral losses from the parent ion would strongly support the compound's identity.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation aliquot 1. Aliquot & Quench Reaction Mixture dilute 2. Dilute with Mobile Phase aliquot->dilute filter 3. Filter into Autosampler Vial dilute->filter inject 4. Inject onto LC System filter->inject separate 5. Chromatographic Separation (Reversed-Phase Gradient) inject->separate ionize 6. Electrospray Ionization (ESI) separate->ionize detect 7. Mass Detection (MS) ionize->detect tic 8. Analyze Total Ion Chromatogram (TIC) detect->tic mass_spec 9. Extract Mass Spectra (Confirm m/z) tic->mass_spec quant 10. Quantify Peak Areas (Determine Conversion) mass_spec->quant

References

Troubleshooting & Optimization

Technical Support Center: Derivatization of 2-Chloro-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Chloro-5-nitrobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you manage and mitigate common side reactions, ensuring the successful synthesis of your target molecules.

Introduction: Understanding the Reactivity of this compound

This compound is a highly valuable electrophile for the synthesis of a wide array of 2-substituted-5-nitrobenzo[d]oxazoles. The core of its reactivity lies in the electron-deficient nature of the benzoxazole ring system, which is further activated by the strong electron-withdrawing nitro group at the 5-position. This electronic arrangement makes the chlorine atom at the 2-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The general reaction proceeds via the attack of a nucleophile at the C2 position, leading to the formation of a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the nitro group.[1][2][3] Subsequent expulsion of the chloride ion restores the aromaticity of the benzoxazole ring, yielding the desired 2-substituted product.

However, despite its straightforward reactivity profile, several side reactions can occur, leading to a complex mixture of products and reduced yields of the desired compound. This guide will address these challenges in a practical question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the derivatization of this compound.

Issue 1: Low or No Yield of the Desired Product

Question: I am not getting the expected 2-substituted-5-nitrobenzo[d]oxazole, or the yield is very low. What could be the problem?

Answer:

Several factors can contribute to low or no product formation. Let's break down the possibilities:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the chloride under the reaction conditions.

    • Solution: If using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base is crucial to deprotonate the nucleophile and increase its reactivity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The pKa of the nucleophile and the chosen base should be carefully considered to ensure efficient deprotonation.

  • Steric Hindrance: A bulky nucleophile or significant steric hindrance around the reaction center can slow down or prevent the reaction.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions. Alternatively, using a less sterically hindered nucleophile, if possible for your synthetic design, is a viable option.

  • Decomposition of Starting Material: this compound can be sensitive to harsh reaction conditions.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Also, avoid excessively high temperatures for prolonged periods. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent decomposition.

  • Hydrolysis of the Starting Material: The presence of water in the reaction mixture, especially in the presence of a base, can lead to the hydrolysis of the 2-chloro group to a hydroxyl group, forming 2-hydroxy-5-nitrobenzo[d]oxazole.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

Issue 2: Formation of an Unexpected Product with a Similar Mass

Question: My mass spectrometry data shows a product with the same mass as my expected product, but the NMR spectrum is inconsistent. What could be happening?

Answer:

This is a classic sign of an isomerization reaction. In the context of benzoxazole chemistry, a likely culprit is the Smiles Rearrangement .[4][5][6]

  • Mechanism of the Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution. In your reaction, if the nucleophile has a tethered nucleophilic group (e.g., a hydroxyl or amino group), the initial product of the SNAr reaction can undergo a subsequent intramolecular cyclization, leading to a rearranged product.

    • Example: When reacting this compound with an amino alcohol, the initial product is the 2-(aminoalkoxy)-5-nitrobenzo[d]oxazole. If the conditions are right, the nitrogen of the benzoxazole can be attacked by the tethered hydroxyl group, leading to a ring-opened intermediate that can then re-cyclize to form a more stable isomer.

  • Mitigation Strategies:

    • Control the Temperature: The Smiles rearrangement is often temperature-dependent. Running the reaction at a lower temperature may favor the kinetic product (the desired 2-substituted derivative) over the thermodynamic product (the rearranged isomer).

    • Choice of Base: The choice of base can influence the rate of the rearrangement. A milder base might be less likely to promote the intramolecular cyclization.

    • Protecting Groups: If the nucleophile contains a secondary reactive site, consider protecting it before the reaction and deprotecting it in a subsequent step.

Issue 3: Formation of a Higher Molecular Weight Byproduct

Question: I am observing a significant amount of a byproduct with approximately double the mass of my expected product. What is this?

Answer:

This strongly suggests the formation of a dimer or a disulfide bond if you are working with a thiol nucleophile.

  • Dimerization: If your nucleophile is a primary amine, it's possible to have a double substitution on the amine, especially if the amine is used in excess or if the reaction conditions are forcing. However, a more common issue with some heterocyclic systems is self-condensation or dimerization, though this is less frequently reported for this specific substrate under standard SNAr conditions.

  • Disulfide Bond Formation: When using thiol nucleophiles, the formation of disulfides is a very common side reaction.[4] Thiols are readily oxidized to disulfides, especially in the presence of air (oxygen) and a base.

    • Mitigation Strategies for Thiol Reactions:

      • Inert Atmosphere: Meticulously perform the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Reducing Agents: In some cases, the addition of a mild reducing agent can help to prevent disulfide formation, but this needs to be compatible with the starting material and the desired product.

      • Controlled Stoichiometry: Using a slight excess of the thiol can sometimes help to drive the desired reaction to completion and minimize the relative amount of disulfide.

Issue 4: The Reaction Mixture Turns Dark Brown or Black

Question: My reaction mixture is developing a dark color, and I'm having trouble purifying the product. What is causing this?

Answer:

The formation of dark-colored impurities is a common issue when working with nitroaromatic compounds.

  • Formation of Azo Compounds: In some related syntheses, the decomposition of diazonium salts can lead to the formation of colored azo compounds. While not a direct side reaction of this compound itself, if your synthetic route to the starting material or nucleophile involves diazonium intermediates, residual amounts could lead to coloration.

  • Decomposition and Polymerization: The nitro group can participate in side reactions, especially at elevated temperatures or in the presence of strong bases, leading to the formation of complex, colored byproducts.

  • Oxidation: As mentioned earlier, oxidative side reactions can lead to colored impurities.

  • Troubleshooting and Purification:

    • Temperature Control: Maintain the lowest effective temperature for the reaction.

    • Inert Atmosphere: A strict inert atmosphere is crucial.

    • Purification:

      • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help to adsorb colored impurities. Be aware that this can also lead to some loss of the desired product.

      • Column Chromatography: This is often the most effective method for separating the desired product from colored impurities. A gradient elution from a non-polar to a more polar solvent system on silica gel is typically effective.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of base to use for the derivatization of this compound with amines or alcohols?

A1: The ideal base is a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are effective at deprotonating the nucleophile without competing in the substitution reaction. For less reactive nucleophiles, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, but with caution, as it can promote side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, particularly in polar aprotic solvents like DMF or DMSO.

Q2: Can the benzoxazole ring open during the reaction?

A2: Yes, the benzoxazole ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh conditions.[7][8][9][10][11] Strong nucleophiles, particularly in the presence of strong bases or at elevated temperatures, can lead to the cleavage of the oxazole ring. It is important to use the mildest possible conditions to achieve the desired transformation.

Q3: I am reacting this compound with a secondary amine. Are there any specific side reactions to be aware of?

A3: With secondary amines, the primary reaction is the expected SNAr to give the 2-(dialkylamino)-5-nitrobenzo[d]oxazole. The risk of over-alkylation that can be seen with primary amines is absent. However, steric hindrance can be a more significant issue with secondary amines. If the amine is bulky, the reaction may require higher temperatures or longer reaction times, which in turn can increase the likelihood of decomposition or other side reactions.

Q4: What are the best analytical techniques to monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting material, the product, and any major byproducts. Staining with a UV lamp is usually effective due to the aromatic nature of the compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for monitoring the reaction, as it provides information on the molecular weight of the components in the reaction mixture.

Q5: What are some common challenges in the purification of 2-substituted-5-nitrobenzo[d]oxazole derivatives?

A5: Purification can be challenging due to the presence of structurally similar byproducts and colored impurities.[12]

  • Column Chromatography: This is the most versatile purification technique. Choosing the right solvent system is key to achieving good separation.

  • Recrystallization: For solid products, recrystallization can be highly effective for obtaining a pure compound. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Residual Base: If an organic base like TEA or DIPEA is used, it can be challenging to remove completely. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup can help to remove residual base.

Experimental Protocols

General Protocol for the Derivatization of this compound with an Amine Nucleophile
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Add the amine nucleophile (1.1 - 1.5 eq).

  • Add a non-nucleophilic base (e.g., TEA or DIPEA, 1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ReagentMolar RatioPurpose
This compound1.0Electrophile
Amine Nucleophile1.1 - 1.5Nucleophile
Non-nucleophilic Base1.5 - 2.0Activates the nucleophile
Anhydrous Solvent-Reaction medium
Protocol for Mitigating Disulfide Formation in Thiol Derivatization
  • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Use freshly degassed anhydrous solvent for the reaction.

  • To a dry round-bottom flask under a strict inert atmosphere, add this compound (1.0 eq) and dissolve it in the degassed solvent.

  • In a separate flask, dissolve the thiol nucleophile (1.2 eq) in the degassed solvent.

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the thiol solution and stir for 10-15 minutes.

  • Slowly add the activated thiol solution to the solution of this compound at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup and purify as described in the general protocol.

Visualizing Reaction Pathways and Troubleshooting

Primary SNAr Pathway

sn_ar_pathway start This compound intermediate Meisenheimer-like Intermediate start->intermediate + Nu⁻ nucleophile Nucleophile (Nu-H) nucleophile->intermediate Deprotonation base Base base->nucleophile product 2-Substituted-5-nitrobenzo[d]oxazole intermediate->product - Cl⁻

Caption: The primary SNAr reaction pathway.

Troubleshooting Logic for Unexpected Products

troubleshooting_logic start Unexpected Product Observed mass_check Check Mass Spectrum start->mass_check same_mass Mass is the same as expected mass_check->same_mass Same Mass higher_mass Mass is higher than expected mass_check->higher_mass Higher Mass smiles Potential Smiles Rearrangement same_mass->smiles dimer Potential Dimerization or Disulfide Formation higher_mass->dimer

Caption: A logical flow for troubleshooting unexpected products.

References

Technical Support Center: Storage and Stability of 2-Chloro-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CNBO-20260102

Version: 1.0

Introduction

Welcome to the Technical Support Center for 2-Chloro-5-nitrobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its chemical structure, featuring a benzoxazole ring substituted with electron-withdrawing chloro and nitro groups, renders it susceptible to degradation under certain environmental conditions.

This document provides a comprehensive overview of potential degradation pathways, recommended storage conditions, and troubleshooting strategies to mitigate compound loss and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors of concern for the stability of this compound are exposure to moisture (hydrolysis) , light (photodegradation) , and elevated temperatures . The presence of strong acids or bases can also catalyze degradation.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is highly recommended to store this compound in a freezer at -20°C . This minimizes the rate of potential hydrolytic and thermal degradation pathways. For short-term storage, refrigeration at 2-8°C is acceptable, provided the container is tightly sealed to prevent moisture ingress.

Q3: Should I store this compound under an inert atmosphere?

A3: Yes, storing the compound under an inert atmosphere, such as argon or nitrogen , is a best practice. This is particularly important to protect against oxidative degradation, although hydrolysis and photodegradation are often the more immediate concerns.

Q4: How does moisture affect the stability of this compound?

A4: The benzoxazole ring is susceptible to hydrolysis, a reaction in which water cleaves the ring. This process can be accelerated by acidic or basic conditions. The electron-withdrawing nature of the chloro and nitro groups can potentially make the C2 carbon of the oxazole ring more electrophilic and thus more susceptible to nucleophilic attack by water.

Q5: Is this compound sensitive to light?

A5: Yes, nitroaromatic compounds are well-known to be light-sensitive.[1] Exposure to UV or even ambient light can initiate photodegradation, which often involves the reduction of the nitro group.[2] It is crucial to store the compound in an amber or opaque vial to protect it from light.

Troubleshooting Guide: Investigating Potential Degradation

If you suspect that your sample of this compound has degraded, the following troubleshooting guide can help you identify the cause and take corrective action.

Observation Potential Cause Recommended Action
Change in physical appearance (e.g., color change from off-white/yellow to brown, clumping) Moisture absorption and subsequent hydrolysis or other degradation.1. Do not use the material for your experiment. 2. Assess the purity of the sample using an appropriate analytical method (see Section: Protocols for Assessing Compound Stability). 3. Review your storage conditions. Ensure the container is tightly sealed and stored in a desiccator if not under an inert atmosphere.
Inconsistent or unexpected experimental results Degradation of the starting material leading to lower active concentration or interfering byproducts.1. Verify the purity of your this compound stock. 2. If degradation is confirmed, procure a fresh batch of the compound and adhere strictly to the recommended storage conditions.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, UPLC) Formation of degradation products.1. Attempt to identify the degradation products using mass spectrometry (MS) and/or NMR spectroscopy. 2. Compare the degradation profile with what would be expected from hydrolysis or photodegradation (see Section: Potential Degradation Pathways).

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for both preventing degradation and identifying any degradation products that may have formed.

Hydrolysis of the Benzoxazole Ring

G cluster_0 Hydrolysis Pathway A This compound B N-(2-hydroxy-4-nitro-5-chlorophenyl)formamide (intermediate) A->B H₂O (Hydrolysis) C 2-Amino-4-nitro-5-chlorophenol B->C Further Hydrolysis

Caption: Plausible hydrolytic degradation pathway.

Photodegradation of the Nitro Group

Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to light.[1] The primary photochemical reaction is often the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group. These reactions can lead to a variety of colored byproducts, which may explain a change in the material's appearance.

G cluster_1 Photodegradation Pathway D This compound E 2-Chloro-5-nitrosobenzo[d]oxazole D->E (Reduction) F 2-Chloro-5-hydroxylaminobenzo[d]oxazole E->F Further Reduction G 2-Chloro-5-aminobenzo[d]oxazole F->G Further Reduction

Caption: Potential photodegradation pathway via nitro group reduction.

Recommended Storage Conditions: A Summary

For optimal stability of this compound, the following storage conditions should be maintained:

ParameterRecommendationRationale
Temperature -20°C (long-term) 2-8°C (short-term)To minimize the rates of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent potential oxidative degradation.
Light Protect from light (use amber or opaque vials)To prevent photodegradation of the nitroaromatic system.[1]
Moisture Tightly sealed container, store in a desiccator if not under inert gasTo prevent hydrolysis of the benzoxazole ring.

Protocols for Assessing Compound Stability

To quantitatively assess the stability of your this compound sample, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the preferred technique.

Protocol 1: UPLC-MS Method for Purity Assessment

This protocol provides a general method that can be optimized for your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • UPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the compound and any less polar impurities, and then return to the initial conditions for re-equilibration. For example: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 1-5 µL.

  • Detection:

    • UV Detection: Monitor at a wavelength where the compound has significant absorbance (a UV scan of a pure sample will help determine the optimal wavelength).

    • MS Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect the parent compound and potential degradation products.

  • Data Analysis:

    • Integrate the peak area of the main compound and all impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Analyze the mass spectra of any new peaks to propose structures for potential degradation products.

Protocol 2: Forced Degradation Study

A forced degradation study can help to proactively identify potential degradation products and establish the stability-indicating nature of your analytical method.[3]

G cluster_2 Forced Degradation Workflow H Prepare Stock Solution of This compound I Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) H->I J Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) H->J K Oxidative Degradation (e.g., 3% H₂O₂, RT) H->K L Thermal Degradation (e.g., 80°C, solid state) H->L M Photolytic Degradation (ICH Q1B conditions) H->M N Analyze all samples by UPLC-MS I->N J->N K->N L->N M->N O Identify Degradation Products and Pathways N->O

References

Validation & Comparative

A Head-to-Head Comparison for Amine Derivatization: NBD-F vs. 2-Chloro-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and drug development, the sensitive and accurate quantification of primary and secondary amines is paramount. Fluorogenic derivatization, a technique that tags non-fluorescent analyte molecules with a fluorescent moiety, is a cornerstone of this process, enabling detection at low concentrations by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Among the arsenal of derivatizing agents, 4-Fluoro-7-nitrobenzofurazan (NBD-F) has emerged as a gold standard. This guide provides an in-depth comparison of NBD-F with a structurally related, yet less characterized alternative, 2-Chloro-5-nitrobenzo[d]oxazole, offering field-proven insights and supporting experimental data for NBD-F, alongside a theoretical evaluation of its chloro-substituted counterpart.

At a Glance: The Contenders

NBD-F (4-Fluoro-7-nitrobenzofurazan) is a well-established, non-fluorescent reagent that reacts with primary and secondary amines to yield highly fluorescent and stable derivatives.[1] Its high reactivity and the favorable spectral properties of its adducts have cemented its place in numerous validated analytical methods.[2][3]

This compound is a lesser-known compound that shares a similar core structure with the NBD family. While theoretically capable of reacting with amines via a similar mechanism, its practical application and performance characteristics for amine derivatization are not well-documented in the scientific literature. This guide will, therefore, draw upon fundamental chemical principles to infer its potential attributes and compare them to the established performance of NBD-F.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution

The derivatization of amines by both NBD-F and this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2] The benzoxadiazole or benzofurazan ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group. This electronic arrangement makes the carbon atom bonded to the halogen (fluorine or chlorine) highly susceptible to nucleophilic attack by the lone pair of electrons on the amine.

SNAr_Mechanism reagents Amine (R-NH₂) + Electrophilic Reagent (NBD-F or this compound) intermediate Meisenheimer Complex (Negatively charged intermediate) reagents->intermediate Nucleophilic Attack product Fluorescent Derivative + Halide Ion (F⁻ or Cl⁻) intermediate->product Loss of Leaving Group

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) for amine derivatization.

A critical determinant of the reaction rate in SNAr is the nature of the leaving group. The reaction rate is governed by the attack of the nucleophile on the aromatic ring, which is the rate-determining step, rather than the expulsion of the leaving group.[4] Fluorine, being the most electronegative halogen, is a better leaving group in this context than chlorine because it more effectively withdraws electron density from the ring, making the site of attack more electrophilic.[4][5] This fundamental principle suggests that NBD-F will exhibit significantly higher reactivity towards amines compared to this compound.

Performance Showdown: A Data-Driven and Theoretical Comparison

FeatureNBD-F (4-Fluoro-7-nitrobenzofurazan)This compound (Theoretical)
Chemical Structure 4-Fluoro-7-nitro-2,1,3-benzoxadiazole[6]This compound[7]
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)[2]Nucleophilic Aromatic Substitution (SNAr)
Reactivity High; rapid reaction under mild conditions.[6] The reaction of NBD-F with glycine is reported to be 500 times faster than its chloro analog, NBD-Cl.Expected to be significantly lower than NBD-F due to the poorer leaving group ability of chloride in SNAr reactions.[4][5]
Typical Reaction Conditions pH 8.0-9.5, 60-80°C, 1-5 minutes.[6][8]Likely requires more forcing conditions (higher temperature, longer reaction time, or stronger base) to achieve comparable yields.
Fluorescent Properties of Amine Adducts Excitation: ~470 nm[6]Emission: ~530-540 nm[6][9]Expected to have similar spectral characteristics to NBD-amine adducts due to the shared nitrobenzoxadiazole core, but this is not experimentally confirmed.
Stability of Derivatives Highly stable, allowing for robust analysis.[1]Unknown, but likely to be stable once formed.
Availability of Protocols Numerous well-established and validated protocols are available for a wide range of analytes and matrices.[2][3][6]No established protocols for amine derivatization for analytical purposes found in the literature.

In-Depth Analysis: Causality Behind Experimental Choices

The preference for NBD-F in the scientific community is not arbitrary. Its high reactivity, stemming from the fluorine leaving group, allows for rapid and efficient derivatization under mild conditions.[6] This is particularly advantageous when dealing with thermally labile compounds or when high sample throughput is required. The reaction is typically carried out in a borate buffer at a slightly alkaline pH (8.0-9.5) to ensure that the amine is in its more nucleophilic, deprotonated state.[2][6]

The resulting NBD-amine derivatives exhibit strong fluorescence with excitation and emission maxima in the visible range (~470 nm and ~530 nm, respectively), making them compatible with common fluorescence detectors and laser sources.[6][8] Furthermore, the stability of these derivatives ensures reproducible and reliable quantification.[1]

For this compound, the chlorine atom is a less effective leaving group in SNAr reactions compared to fluorine.[4] Consequently, one would anticipate the need for more stringent reaction conditions to achieve complete derivatization. This could involve higher temperatures, longer incubation times, or the use of a stronger base, which may not be suitable for all analytes or experimental setups. The lack of available literature on its use as a derivatization agent suggests that it likely offers no significant advantages over the well-established NBD-F.

Experimental Protocols: A Validated Workflow for NBD-F

The following is a detailed, self-validating protocol for the derivatization of primary and secondary amines using NBD-F for subsequent HPLC analysis.

Materials
  • NBD-F solution (e.g., 20 mM in acetonitrile)

  • Borate buffer (50 mM, pH 8.0)

  • Hydrochloric acid (50 mM)

  • Amine-containing sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Derivatization Procedure
  • Sample Preparation: Dissolve or dilute the amine-containing sample in the 50 mM borate buffer (pH 8.0).

  • Reaction Mixture: In a microcentrifuge tube, combine 100 µL of the sample solution with 100 µL of the 20 mM NBD-F solution in acetonitrile.

  • Incubation: Heat the mixture at 60°C for 1 minute in a water bath or heating block.[6]

  • Reaction Quenching: Cool the reaction mixture on ice and then add 200 µL of 50 mM hydrochloric acid to stop the reaction.

  • Analysis: The resulting solution containing the stable NBD-amine derivative is now ready for injection into an HPLC system.

NBD-F_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amine Sample Sample_in_Buffer Sample in Buffer Sample->Sample_in_Buffer Buffer 50 mM Borate Buffer (pH 8.0) Buffer->Sample_in_Buffer Reaction_Mix Reaction Mixture Sample_in_Buffer->Reaction_Mix NBD_F NBD-F in Acetonitrile NBD_F->Reaction_Mix Incubation Incubate at 60°C for 1 min Reaction_Mix->Incubation Quenching Quench with 50 mM HCl Incubation->Quenching HPLC HPLC Analysis Quenching->HPLC

Caption: Experimental workflow for amine derivatization using NBD-F.

Conclusion: An Informed Choice for Your Research

For researchers, scientists, and drug development professionals seeking a reliable, sensitive, and well-documented method for the derivatization of primary and secondary amines, NBD-F remains the superior choice . Its high reactivity, driven by the fluorine leaving group, allows for rapid and efficient derivatization under mild conditions, yielding stable and highly fluorescent adducts. The wealth of available literature and validated protocols provides a solid foundation for method development and implementation.

While This compound presents an interesting structural analog, the lack of empirical data regarding its performance as a derivatizing agent, coupled with the theoretical expectation of lower reactivity, makes it a less viable option for most applications. Future studies may explore its potential, but for now, NBD-F stands as the more robust and scientifically validated reagent for amine analysis.

References

A Comparative Guide to the Validation of an HPLC Method for Quantifying 2-Chloro-5-nitrobenzo[d]oxazole Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the precise quantification of molecular adducts is paramount for understanding drug metabolism, toxicology, and various biological processes. 2-Chloro-5-nitrobenzo[d]oxazole (NBD-Cl) is a highly effective derivatizing agent, reacting with primary and secondary amines, as well as thiols, to form fluorescent and chromogenic adducts that are readily quantifiable by High-Performance Liquid Chromatography (HPLC).[1][2][3] This guide provides an in-depth, experience-driven comparison of the essential validation parameters for an HPLC method tailored to the quantification of NBD-Cl adducts. We will move beyond a simple checklist of validation steps to explore the underlying scientific rationale, ensuring a robust and reliable analytical method.

The Cornerstone of Reliable Quantification: HPLC Method Validation

Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[4][5] For regulatory submissions and fundamental research alike, a validated HPLC method ensures data integrity and reproducibility.[4][6] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), provide a globally recognized framework for analytical method validation.[5][7][8][9][10]

This guide will dissect the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of a model NBD-adduct, focusing on the following key performance characteristics:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[6][11]

  • Linearity and Range: The capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6][11][12]

  • Accuracy: The closeness of the test results to the true value.[6][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.[6][12]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6][12]

Experimental Foundation: A Representative HPLC Method

To ground our discussion in a practical context, we will consider a hypothetical but representative RP-HPLC method for the quantification of an NBD-adduct of a low molecular weight thiol, such as glutathione (GSH).

Experimental Protocol: Derivatization and HPLC Analysis

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a fluorescence or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade phosphate buffer components.

  • This compound (NBD-Cl).[13]

  • Reference standard of the analyte-NBD adduct.

2. Derivatization Procedure:

  • Prepare a stock solution of the thiol-containing analyte in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Prepare a stock solution of NBD-Cl in a water-miscible organic solvent like acetonitrile or methanol.[2]

  • In a microcentrifuge tube, mix a defined volume of the analyte solution with an excess of the NBD-Cl solution.

  • Incubate the reaction mixture in the dark at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes) to ensure complete derivatization.

  • Stop the reaction by adding a small volume of an acidic solution (e.g., 0.1 M HCl) to lower the pH and stabilize the adduct.

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. For example, a gradient starting from 80% buffer and 20% acetonitrile, ramping to 20% buffer and 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • Fluorescence: Excitation at ~470 nm and emission at ~530 nm.[14]

    • UV-Vis: Monitoring at the absorbance maximum of the NBD-adduct (typically around 470 nm).

  • Injection Volume: 20 µL.

A Deeper Dive into Method Validation Parameters

The following sections provide a comparative analysis of the validation parameters, supported by hypothetical experimental data.

Specificity: Ensuring the Signal Belongs to the Analyte

Specificity is the ability of the method to produce a signal for the analyte of interest without interference from other components in the sample matrix, such as impurities, degradation products, or endogenous substances.[6][11]

Experimental Approach & Comparison:

Technique Procedure Acceptance Criteria Interpretation
Blank Analysis Inject a blank sample (matrix without the analyte) and a derivatized blank sample.No significant peaks should be observed at the retention time of the analyte-NBD adduct.Demonstrates that the derivatization reagent and sample matrix do not produce interfering peaks.
Peak Purity Analysis (with DAD) Analyze the analyte peak using a Diode Array Detector (DAD) to assess its spectral homogeneity.The peak purity index should be close to 1, indicating a spectrally pure peak.Provides strong evidence that the chromatographic peak corresponds to a single compound.
Forced Degradation Studies Subject the analyte to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting samples.The analyte peak should be well-resolved from any degradation product peaks.Challenges the method's ability to separate the analyte from potential degradation products, which is critical for stability-indicating assays.

Data Presentation: Specificity

Sample Peak Area at Analyte Retention Time Observations
Blank (Mobile Phase)Not DetectedNo interference from the mobile phase.
Derivatized Blank< 0.1% of LOQNegligible interference from the derivatization reagent.
Analyte Standard1,250,000Clear, sharp peak at the expected retention time.
Stressed Sample (Acid)980,000 (Analyte)Analyte peak is well-resolved from a new degradation peak.
Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[6][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol: Linearity Study

  • Prepare a series of at least five calibration standards of the analyte-NBD adduct spanning the expected concentration range.

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²), y-intercept, and slope of the regression line.

Data Presentation: Linearity

Concentration (µg/mL) Peak Area (n=3) Mean Peak Area %RSD
1.0124,500, 125,500, 126,000125,3330.6%
5.0620,000, 625,000, 630,000625,0000.8%
10.01,240,000, 1,255,000, 1,260,0001,251,6670.8%
25.03,100,000, 3,125,000, 3,150,0003,125,0000.8%
50.06,200,000, 6,250,000, 6,300,0006,250,0000.8%

Linear Regression Analysis:

  • Coefficient of determination (r²): > 0.999

  • y-intercept: Close to zero

  • Slope: Indicates the sensitivity of the method.

Accuracy: Hitting the Bullseye

Accuracy measures the closeness of the results obtained by the method to the true value.[6] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[12]

Experimental Protocol: Accuracy Study

  • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into the sample matrix.

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample.

Data Presentation: Accuracy

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery %RSD (n=3)
Low (80%)8.07.998.8%1.1%
Medium (100%)10.010.1101.0%0.9%
High (120%)12.011.898.3%1.2%

Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98-102% for drug substance assays and may be wider (e.g., 80-120%) for impurity analysis.[6]

Precision: Consistency is Key

Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[6]

  • Repeatability: The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision of the method within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision Study

  • Repeatability: Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Data Presentation: Precision

Precision Level Parameter Day 1 / Analyst 1 Day 2 / Analyst 2
Repeatability Mean Conc. (µg/mL)10.0510.02
SD0.080.09
%RSD0.8%0.9%
Intermediate Precision Overall Mean Conc. (µg/mL)10.04
Overall SD0.09
Overall %RSD0.9%

Acceptance Criteria: The %RSD for repeatability and intermediate precision should be within acceptable limits, typically less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Seeing the Smallest Signals
  • LOD: The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.[6]

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[6]

Comparison of Estimation Methods:

Method Description Advantages Disadvantages
Visual Evaluation The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected.Simple and straightforward.Highly subjective and operator-dependent.
Signal-to-Noise Ratio The concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.More objective than visual evaluation.The determination of noise can be inconsistent.
Based on the Standard Deviation of the Response and the Slope LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., y-intercept of the regression line or the standard deviation of blank measurements) and S is the slope of the calibration curve.Statistically sound and widely accepted.Requires a well-defined calibration curve.
Robustness: Weathering the Small Storms

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][12]

Experimental Protocol: Robustness Study

Introduce small, deliberate changes to the method parameters, one at a time, and assess the impact on the results.

Data Presentation: Robustness

Parameter Varied Variation Effect on Retention Time Effect on Peak Area (% Change) Effect on Resolution
Flow Rate ± 0.1 mL/minNoticeable shift< 2%Maintained
Column Temperature ± 2 °CMinor shift< 1%Maintained
Mobile Phase pH ± 0.2 unitsMinor shift< 2%Maintained
Acetonitrile % ± 2%Noticeable shift< 3%Maintained

Interpretation: The method is considered robust if the results remain within the acceptance criteria despite these small changes, indicating its suitability for routine use in a quality control environment.

Visualizing the Validation Workflow

A logical and structured approach is crucial for successful method validation. The following diagram illustrates the interconnectedness of the validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Performance Limits cluster_3 Reliability Assessment Dev HPLC Method Development Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD LOD Linearity->LOD Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ LOQ LOD->LOQ

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-5-nitrobenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is but the first step. The subsequent, and arguably more critical, phase is the rigorous assessment of their purity. This is particularly true for pharmacologically significant scaffolds like 2-Chloro-5-nitrobenzo[d]oxazole derivatives, where even minute impurities can lead to skewed biological data and potential toxicity. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for determining the purity of these synthesized derivatives, moving beyond mere procedural lists to explain the causality behind experimental choices.

The this compound core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The presence of a halogen, a nitro group, and a heterocyclic benzoxazole ring system necessitates a multi-faceted analytical approach to ensure the absence of starting materials, intermediates, and side-products.

The Logical Workflow of Purity Assessment

A robust purity assessment workflow is not a random selection of techniques but a logical progression from qualitative screening to quantitative determination and structural confirmation. Each step provides a layer of validation, ensuring the final compound meets the stringent requirements for further research and development.

Purity_Assessment_Workflow cluster_0 Initial Screening & Qualitative Analysis cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Structural Confirmation & Absolute Purity TLC Thin-Layer Chromatography (TLC) - Rapid, low-cost impurity check HPLC High-Performance Liquid Chromatography (HPLC) - Gold standard for purity quantification TLC->HPLC Proceed if single spot or for fraction analysis FTIR Fourier-Transform Infrared (FTIR) Spectroscopy - Functional group identification NMR Nuclear Magnetic Resonance (NMR) Spectroscopy - Unambiguous structure elucidation FTIR->NMR Confirm expected functional groups MS Mass Spectrometry (MS) - Molecular weight confirmation HPLC->MS Couple for LC-MS analysis GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - For volatile impurities GCMS->HPLC Complementary for volatile impurities NMR->HPLC MS->NMR Confirm parent ion and fragmentation DSC Differential Scanning Calorimetry (DSC) - Absolute purity of crystalline solids DSC->HPLC Orthogonal method for absolute purity

Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the information sought. The following table provides a comparative overview of the most pertinent methods for assessing the purity of this compound derivatives.

Technique Principle Strengths Limitations Information Provided
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, excellent for quantification, applicable to a wide range of compounds.[2]Requires method development, can be destructive.Quantitative purity (%), impurity profile.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structure elucidation, non-destructive.[3]Lower sensitivity than MS, requires higher sample concentration.[4]Molecular structure, presence of impurities with distinct signals.
MS (Mass Spectrometry) Ionization of molecules and separation of ions based on their mass-to-charge ratio.High sensitivity, provides molecular weight information.[2]Isomeric differentiation can be challenging, fragmentation can be complex.[5]Molecular weight confirmation, fragmentation patterns for structural clues.
DSC (Differential Scanning Calorimetry) Measures the difference in heat flow between a sample and a reference as a function of temperature.Determines absolute purity of crystalline compounds, highly sensitive to impurities that affect melting point.Only applicable to crystalline, thermally stable solids; does not identify impurities.Absolute purity (%), melting point depression.
FTIR (Fourier-Transform Infrared) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Rapid, non-destructive, provides functional group information.[6]Not suitable for quantification, complex spectra can be difficult to interpret fully.Presence/absence of key functional groups (e.g., -NO2, C-Cl, C=N).

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the cornerstone for determining the purity of synthesized compounds due to its high resolving power and quantitative accuracy.[2] A reverse-phase method is typically the first choice for molecules like this compound derivatives.

Protocol: RP-HPLC Purity Determination

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the moderate polarity of the analyte.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water. The acid modifier improves peak shape and is compatible with mass spectrometry.[6]

    • Solvent B: Acetonitrile.

    • Prepare a gradient elution program, for example, starting with 30% B, ramping to 95% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 30% B for 5 minutes. This allows for the elution of both polar and non-polar impurities.

  • Standard Preparation: Accurately weigh approximately 1 mg of the synthesized derivative and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a stock solution. Prepare a working standard of approximately 0.1 mg/mL by dilution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

  • Instrumentation and Analysis:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Use a UV detector set at a wavelength where the analyte has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 270-320 nm for nitroaromatic compounds).[7]

    • Inject the diluent (blank), followed by the standard and sample solutions.

  • Data Analysis: Calculate the purity by the area percent method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is unparalleled for the definitive structural elucidation of organic molecules.[4][3] For this compound derivatives, both ¹H and ¹³C NMR are essential.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • For ¹H NMR, dissolve 1-10 mg of the purified derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

    • For ¹³C NMR, a more concentrated sample (10-50 mg) is often required.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. The aromatic protons on the benzoxazole ring are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm.[4] The substitution pattern will dictate the exact chemical shifts and coupling constants.

    • Acquire the ¹³C NMR spectrum. The carbons of the benzoxazole core will exhibit a wide range of chemical shifts due to the influence of the heteroatoms.[8]

  • Data Processing and Interpretation:

    • Process the acquired Free Induction Decay (FID) with a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms. The presence of any unexpected signals may indicate impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming its identity.[2]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode. For this compound derivatives, both modes should be explored.

    • The fragmentation of halogenated nitroaromatic compounds can be complex, potentially involving the loss of radicals like •NO, •NO₂, or •Cl.[5]

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks separated by 2 m/z units (for ³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio of intensities.[9] This provides strong evidence for the presence of a single chlorine atom in the molecule.

Differential Scanning Calorimetry (DSC) for Absolute Purity

DSC is a powerful thermal analysis technique that can determine the absolute purity of highly pure, crystalline substances without the need for a reference standard.[10][] It relies on the principle of melting point depression caused by impurities.

Protocol: Purity Determination by DSC

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation and Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a slow, constant rate (e.g., 2 °C/min) under a nitrogen purge.[12]

    • Record the heat flow as a function of temperature through the melting endotherm.

  • Data Analysis:

    • The presence of impurities will cause a broadening of the melting peak and a depression of the melting point.[10]

    • The van't Hoff equation is used by the instrument software to calculate the mole percent of impurity from the shape of the melting endotherm.

Visualizing the Interconnectivity of Analytical Data

The strength of a purity assessment lies in the corroboration of data from orthogonal techniques. The following diagram illustrates how the outputs of different methods are interconnected to build a comprehensive picture of the compound's purity and identity.

Data_Interconnectivity HPLC HPLC (Purity %, RT) Final_Purity Confident Purity & Identity HPLC->Final_Purity Quantitative Purity NMR NMR (Structure, Proton Count) MS MS (Molecular Weight, Isotopic Pattern) NMR->MS Corroborates Structure NMR->Final_Purity Structural Confirmation MS->HPLC LC-MS for Impurity ID MS->Final_Purity Identity Confirmation DSC DSC (Absolute Purity, Tm) DSC->HPLC Orthogonal Purity Verification FTIR FTIR (Functional Groups) FTIR->NMR Confirms Functional Groups for Structural Elucidation

Caption: Interconnectivity of data from different analytical techniques for robust purity assessment.

Conclusion

Assessing the purity of synthesized this compound derivatives is a multi-step, intellectually demanding process that requires more than just running samples. It necessitates a profound understanding of the principles behind each analytical technique and a logical, self-validating workflow. By integrating chromatographic separations, spectroscopic elucidations, and thermal analyses, researchers can confidently establish the purity and identity of their synthesized compounds, ensuring the integrity and reproducibility of their subsequent scientific endeavors. This comprehensive approach, grounded in expertise and validated by orthogonal methods, is the hallmark of rigorous scientific practice in drug discovery and development.

References

A Comparative Analysis of Reactivity: 2-Chloro-5-nitrobenzo[d]oxazole vs. 2-chloro-5-nitrobenzoic acid in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the myriad of reactive intermediates, halogenated nitroaromatics serve as pivotal building blocks, prized for their susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparative study of the reactivity of two such compounds: 2-Chloro-5-nitrobenzo[d]oxazole and 2-chloro-5-nitrobenzoic acid. Our analysis will delve into the electronic and structural factors governing their reactivity, supported by mechanistic insights and proposed experimental frameworks for direct comparison. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these versatile synthons.

Introduction: The Significance of Activated Aryl Halides

Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike typical SN1 and SN2 reactions, SNAr proceeds through a distinct addition-elimination mechanism, the rate of which is profoundly influenced by the electronic nature of the aromatic system. The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), is paramount for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the substitution process.

Both this compound and 2-chloro-5-nitrobenzoic acid are primed for SNAr reactions due to the activating effect of the nitro group positioned para to the chlorine leaving group. However, the inherent electronic properties of the benzoxazole ring system versus the benzoic acid moiety introduce subtle yet significant differences in their reactivity profiles. Understanding these differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Structural and Electronic Properties

A foundational understanding of the electronic landscape of each molecule is essential to predict and rationalize their chemical behavior.

PropertyThis compound2-chloro-5-nitrobenzoic acid
Molecular Formula C₇H₃ClN₂O₃[1]C₇H₄ClNO₄[2][3]
Molecular Weight 198.56 g/mol [1]201.56 g/mol [3]
Appearance -Pale yellow crystalline solid[4]
Key Functional Groups Benzoxazole, Nitro, ChloroCarboxylic acid, Nitro, Chloro

The critical distinction lies in the nature of the group at the 1-position: the fused oxazole ring in one and the carboxylic acid group in the other. These groups exert distinct electronic influences on the aromatic ring, thereby modulating the electrophilicity of the carbon atom bearing the chlorine atom.

The Activating Influence of the Nitro Group

In both molecules, the nitro group at the 5-position plays a crucial activating role. Through its strong electron-withdrawing inductive (-I) and resonance (-M) effects, it delocalizes the negative charge of the Meisenheimer complex intermediate, lowering the activation energy of the nucleophilic attack. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as is the case in these substrates.

Comparative Reactivity in Nucleophilic Aromatic Substitution

Electronic Effects of the Benzoxazole vs. Carboxylic Acid Moieties

The key to understanding the relative reactivity lies in the electronic nature of the benzoxazole ring system compared to the carboxylic acid group.

  • This compound: The benzoxazole moiety is a heterocyclic system containing both an oxygen and a nitrogen atom. The overall electronic effect of the benzoxazole ring is electron-withdrawing, which further enhances the electrophilicity of the C2 carbon where the chlorine is attached. The nitrogen atom in the oxazole ring, being part of a π-deficient system, contributes to this electron-withdrawing character.

  • 2-chloro-5-nitrobenzoic acid: The carboxylic acid group (-COOH) is also an electron-withdrawing group, primarily through its inductive effect. However, under basic reaction conditions, which are common for SNAr reactions with amine nucleophiles, the carboxylic acid will be deprotonated to form a carboxylate anion (-COO⁻). The carboxylate group is a resonance-stabilized anion and is significantly less electron-withdrawing than the protonated carboxylic acid. In fact, it can be considered weakly electron-donating.

This difference in the electronic nature of the substituent at the 1-position under typical SNAr conditions is the linchpin of our comparative analysis.

Predicted Reactivity

Based on the electronic arguments above, we can predict the relative reactivity of the two compounds:

This compound is predicted to be more reactive towards nucleophilic aromatic substitution than 2-chloro-5-nitrobenzoic acid, particularly under neutral to basic conditions.

The rationale for this prediction is the sustained electron-withdrawing nature of the benzoxazole ring, which maintains a higher degree of electrophilicity at the reaction center (C2). In contrast, the deprotonation of the carboxylic acid in 2-chloro-5-nitrobenzoic acid to the less electron-withdrawing carboxylate will reduce the electrophilicity of the C2 carbon, thereby decreasing its reactivity towards nucleophiles.

G cluster_0 Reactivity Comparison This compound This compound 2-chloro-5-nitrobenzoic acid 2-chloro-5-nitrobenzoic acid Higher Reactivity Higher Reactivity Lower Reactivity Lower Reactivity

Experimental Validation: A Proposed Protocol

To empirically validate our hypothesis, a series of comparative kinetic experiments should be performed. The following protocol outlines a robust methodology for such a study.

Objective

To quantitatively compare the reaction rates of this compound and 2-chloro-5-nitrobenzoic acid with a model nucleophile (e.g., morpholine or aniline) under identical reaction conditions.

Materials
  • This compound

  • 2-chloro-5-nitrobenzoic acid

  • Morpholine (or other suitable amine nucleophile)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Internal standard (e.g., dodecane)

  • Reagents for quenching and work-up (e.g., dilute HCl, ethyl acetate)

Experimental Procedure
  • Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve equimolar amounts of the aryl chloride (this compound or 2-chloro-5-nitrobenzoic acid) and the internal standard in the chosen solvent.

  • Initiation: Equilibrate the solutions to the desired reaction temperature (e.g., 50 °C). Initiate the reaction by adding a measured excess (e.g., 10 equivalents) of the nucleophile to each vessel simultaneously.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction immediately by adding the aliquot to a solution of dilute acid.

  • Analysis: Extract the quenched aliquots with a suitable organic solvent. Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each reaction. Determine the initial reaction rate and the pseudo-first-order rate constant (k) for each substrate.

G cluster_workflow Experimental Workflow A Reaction Setup: - Aryl Chloride - Internal Standard - Solvent B Initiation: - Add Nucleophile C Monitoring: - Timed Aliquots D Quenching & Work-up E Analysis: - GC/HPLC F Data Analysis: - Determine Rate Constants

Expected Results and Interpretation

Based on our theoretical analysis, we anticipate that the rate constant for the reaction of this compound will be significantly larger than that for 2-chloro-5-nitrobenzoic acid. This would be evidenced by a faster disappearance of the benzoxazole starting material and a more rapid formation of the corresponding product.

SubstratePredicted Relative Rate Constant (k_rel)Rationale
This compound> 1Strong, sustained electron-withdrawing effect of the benzoxazole ring.
2-chloro-5-nitrobenzoic acid1Deprotonation to the less activating carboxylate anion under basic conditions.

Mechanistic Considerations and Potential Side Reactions

The generally accepted mechanism for these SNAr reactions is a two-step addition-elimination process.

G cluster_mechanism SNAr Mechanism Start Ar-Cl + Nu⁻ Intermediate Meisenheimer Complex [Ar(Cl)(Nu)]⁻ Product Ar-Nu + Cl⁻

For this compound, while substitution at the 2-position is expected to be the major pathway, it is important to consider the possibility of nucleophilic attack leading to ring-opening of the oxazole moiety, especially with strong, hard nucleophiles or under forcing conditions. The stability of the benzoxazole ring should be assessed under the specific reaction conditions employed.

For 2-chloro-5-nitrobenzoic acid, in addition to the SNAr reaction at the 2-position, the carboxylic acid group itself can undergo reactions, such as esterification or amidation, depending on the nucleophile and reaction conditions. These potential side reactions should be considered during reaction design and product analysis.

Conclusion

In this comparative guide, we have presented a detailed analysis of the anticipated reactivity of this compound and 2-chloro-5-nitrobenzoic acid in nucleophilic aromatic substitution reactions. Based on fundamental principles of electronic effects, we predict that This compound will exhibit greater reactivity due to the sustained electron-withdrawing nature of the benzoxazole ring system. In contrast, the reactivity of 2-chloro-5-nitrobenzoic acid is expected to be attenuated by the deprotonation of the carboxylic acid to a less activating carboxylate anion under common SNAr conditions.

We have also provided a robust experimental protocol for the quantitative validation of this hypothesis. A thorough understanding of the relative reactivities and potential side reactions of these important building blocks will empower researchers to make more strategic choices in the design and execution of complex synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Analysis of the Biological Activity of 2-Chloro-5-nitrobenzo[d]oxazole Derivatives and Other Oxazoles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Oxazole Scaffold in Medicinal Chemistry

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4] The fusion of an oxazole ring with a benzene ring to form the benzoxazole scaffold further enhances its pharmacological potential, offering a rigid framework amenable to diverse functionalization.[5] This guide provides a comparative analysis of the anticipated biological activities of 2-Chloro-5-nitrobenzo[d]oxazole derivatives against a backdrop of established data for other biologically active oxazoles.

While specific experimental data for this compound is not yet prevalent in the public domain, an examination of structure-activity relationships (SAR) within the broader benzoxazole class allows for informed predictions of its potential biological profile. The presence of a chloro group at the 2-position and a nitro group at the 5-position is expected to significantly influence the molecule's electronic properties and its interactions with biological targets.

Anticipated Biological Profile of this compound Derivatives

The chloro substituent at the 2-position of the benzoxazole ring is a common feature in many biologically active derivatives. It can act as a leaving group for nucleophilic substitution, allowing for the synthesis of a variety of analogues, and its electron-withdrawing nature can modulate the overall reactivity of the molecule. The nitro group at the 5-position is a strong electron-withdrawing group that can enhance the electrophilicity of the benzoxazole system and participate in crucial interactions with biological macromolecules.[6]

Antimicrobial Activity: A Tale of Two Substituents

Numerous benzoxazole derivatives have demonstrated potent antimicrobial activity. The introduction of a halogen, such as chlorine, at the 2-position has been shown to be a favorable modification for antibacterial efficacy. For instance, certain 2-chlorobenzoxazole derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria.[7]

The nitro group is another key pharmacophore known to impart antimicrobial properties. Nitro-containing heterocyclic compounds often exert their effect through bioreduction to reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular components within microorganisms.[6][8] Therefore, the combination of a 2-chloro and a 5-nitro substituent on the benzoxazole core in this compound suggests a strong potential for antimicrobial activity. It is plausible that these derivatives could exhibit a dual mechanism of action, enhancing their potency and potentially overcoming resistance mechanisms.

Anticancer Activity: Targeting Proliferation and Survival

The benzoxazole scaffold is a privileged structure in the design of anticancer agents.[9][10] Derivatives have been shown to inhibit various targets, including kinases, topoisomerases, and tubulin.[11] The presence of a nitro group on the benzoxazole ring has been associated with significant cytotoxic activity against various cancer cell lines.[12] For example, 7-nitro-2,1,3-benzoxadiazole derivatives have been investigated as suicide inhibitors for glutathione S-transferases, enzymes often overexpressed in cancer cells.[12]

The chloro group at the 2-position can also contribute to anticancer activity. The combination of these two functional groups in this compound could lead to compounds with potent and selective anticancer properties, warranting further investigation against a panel of cancer cell lines.

Comparative Analysis with Other Oxazole Derivatives

To provide a clearer perspective, the following sections compare the anticipated activities of this compound derivatives with the experimentally determined activities of other notable oxazole and benzoxazole compounds.

Antimicrobial Activity Comparison
Compound ClassKey Structural FeaturesReported ActivityReference(s)
2,5-Disubstituted Benzoxazoles Varied substituents at positions 2 and 5Broad-spectrum antibacterial and antifungal activity. MIC values ranging from 7.8 to 250 µg/mL.[5]
2-(p-chloro-benzyl)-benzoxazole derivative Chloro-benzyl group at position 2Antimicrobial activity against Gram-positive, Gram-negative bacteria and C. albicans.[4]
5-Nitro-1,3-benzoxazole derivatives Nitro group at position 5Strong anthelmintic effects.[2]
General Oxazole Derivatives Simple oxazole core with various substituentsAntibacterial and antifungal properties.[9]

Based on the data presented, the presence of both a chloro and a nitro group in the target compound could synergistically enhance its antimicrobial potential compared to derivatives with only one of these functional groups.

Anticancer Activity Comparison
Compound ClassKey Structural FeaturesReported Activity (IC50 values)Reference(s)
2-Aryl-5-nitrobenzoxazoles Nitro group at position 5 and an aryl group at position 2Investigated as potential mTOR inhibitors in breast cancer.[9]
7-Nitro-2,1,3-benzoxadiazole derivatives Nitro group on the benzene ringSuicide inhibitors of glutathione S-transferases with potential anticancer applications.[12]
2-Substituted Benzoxazole Acetic Acid Derivatives Carboxylic acid moietyCytotoxic activity against MCF-7 and HCT-116 cancer cell lines.[11]
Phortress Analogues (Benzoxazoles) Bioisosteric replacement of benzothiazoleSignificant anticancer activity against various carcinoma cell lines.[13]

The anticancer potential of this compound derivatives is likely to be significant, given the established anticancer properties of nitrobenzoxazoles. A direct comparison of potency would require experimental evaluation.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound derivatives, the following are standard experimental protocols for assessing their biological activity.

General Workflow for Biological Screening

Caption: General workflow for the synthesis, biological screening, and analysis of novel chemical entities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria, no compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: MTT Assay for Anticancer Activity
  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system.

SAR_Insights cluster_core Benzoxazole Core cluster_substituents Key Substituent Positions cluster_activity Biological Activity Core Benzoxazole Scaffold R2 2-Position (e.g., -Cl) R5 5-Position (e.g., -NO2) Activity Antimicrobial, Anticancer, etc. R2->Activity Modulates reactivity and binding affinity R5->Activity Influences electronic properties and target interactions

Caption: Key substituent positions on the benzoxazole scaffold that influence biological activity.

  • 2-Position: Substitution at this position is crucial. The presence of a good leaving group like chlorine allows for further derivatization. Electron-withdrawing groups at this position can enhance antimicrobial activity.

  • 5-Position: Substituents on the benzene ring, particularly at the 5- and 6-positions, significantly impact activity. Electron-withdrawing groups like the nitro group are often associated with increased antimicrobial and anticancer potency.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking, a comparative analysis based on the established activities of structurally related oxazoles and benzoxazoles provides a strong rationale for their investigation as potential antimicrobial and anticancer agents. The presence of both a 2-chloro and a 5-nitro substituent represents a promising combination of pharmacophores that warrants synthetic exploration and rigorous biological evaluation. Future research should focus on the synthesis of a library of these derivatives and their screening against a diverse panel of microbial strains and cancer cell lines to elucidate their therapeutic potential and establish a clear structure-activity relationship.

References

Confirming the Structure of 2-Chloro-5-nitrobenzo[d]oxazole Adducts: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, I've frequently encountered the challenges researchers face in unambiguously confirming the structure of covalent adducts. The reactivity of probes like 2-Chloro-5-nitrobenzo[d]oxazole is a double-edged sword: excellent for labeling, but prone to creating complex products that require rigorous characterization. This guide moves beyond simple protocols to provide a strategic framework for confirming the structure of these adducts, emphasizing the causality behind experimental choices to build a self-validating analytical workflow.

The this compound scaffold is an important electrophilic agent used in the synthesis of various biologically active molecules.[1] Its utility stems from the electron-withdrawing nitro group and the inherent reactivity of the benzoxazole ring system, which makes the chlorine atom at the 2-position a prime target for nucleophilic substitution.[2] When this molecule reacts with a biological nucleophile, such as a cysteine or lysine residue on a protein, or with a synthetic precursor in a reaction flask, pinpointing the exact site of adduction is critical for understanding its mechanism of action or ensuring the integrity of a synthetic pathway.

This guide will compare the primary "gold standard" analytical techniques, detail their underlying principles, and provide field-proven protocols to ensure you can confidently report your adduct's structure.

The Analytical Challenge: Beyond Simple Confirmation

The core challenge lies in the potential for multiple reactive sites on a target molecule and the possibility of unexpected rearrangements. A simple mass shift confirms that a reaction has occurred, but it fails to define where. Was the adduction on the expected thiol, or an alternative amine? Did the reaction proceed as a simple substitution, or did it induce a more complex transformation? Answering these questions requires a multi-faceted approach where orthogonal techniques provide complementary pieces of the structural puzzle.

Primary Analytical Techniques: A Comparative Analysis

No single technique is sufficient. A robust structural confirmation relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and, when possible, X-ray Crystallography.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformation in solution.Unambiguous identification of isomers; provides a complete structural map.Requires relatively large amounts of pure sample (~1-5 mg); can be complex to interpret.
Mass Spectrometry Elemental composition (HRMS) and fragmentation patterns (MS/MS).Extremely high sensitivity (sub-picomole); confirms molecular weight and formula.Cannot distinguish between isomers; fragmentation can be unpredictable.
X-Ray Crystallography Absolute, three-dimensional atomic arrangement in a solid state.The definitive "gold standard" for structure proof.Requires a high-quality single crystal, which can be difficult or impossible to grow.
FTIR Spectroscopy Presence or absence of specific functional groups.Fast and simple; good for tracking reaction progress (e.g., loss of a thiol S-H stretch).Provides limited information on the overall molecular skeleton.

The Integrated Workflow for Structure Elucidation

A logical, sequential workflow ensures that each step validates the last, building a robust case for the proposed structure. This approach minimizes wasted instrument time and resources by using simpler techniques to inform more complex analyses.

Analytical_Workflow cluster_0 Phase 1: Reaction & Initial Screen cluster_1 Phase 2: Isolation & Purity cluster_2 Phase 3: Structural Confirmation React Synthesis: This compound + Nucleophile TLC Reaction Monitoring (TLC / LC-MS) React->TLC track product formation Purify Purification (Column Chromatography / HPLC) TLC->Purify product detected Purity Purity Check (LC-MS / ¹H NMR) Purify->Purity assess purity >95% HRMS HRMS Analysis Purity->HRMS pure sample Xray X-ray Crystallography (Optional Gold Standard) Purity->Xray pure sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) HRMS->NMR formula confirmed Final Structure Confirmed NMR->Final connectivity established Xray->Final absolute structure

Caption: A self-validating workflow for adduct structure confirmation.

Deep Dive: Experimental Protocols & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step post-purification is always HRMS. Its purpose is singular: to confirm the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, we can derive a molecular formula. This experiment validates that the desired atoms have indeed combined and that no unexpected additions or eliminations (beyond the leaving group) have occurred.

Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a stock solution of the purified adduct in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The choice of ionization mode depends on the adduct's ability to be protonated or deprotonated.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) immediately prior to the run using a known calibration standard.

  • Data Acquisition: Infuse the sample directly at a flow rate of 5-10 µL/min. Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 Da) with a resolution setting of >60,000.

  • Data Analysis: Compare the experimentally observed monoisotopic mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with the theoretical mass calculated for the expected adduct formula. An error of <5 ppm is considered a confident match.

Trustworthiness: A low mass error is a strong indicator of the correct elemental formula. For example, for an adduct of C₇H₃ClN₂O₃ with a cysteine derivative (C₃H₇NO₂S), the expected neutral formula is C₁₀H₉N₃O₅SCl. The calculated monoisotopic mass for its [M+H]⁺ ion is 318.0057. An observed mass of 318.0065 (2.5 ppm error) would strongly support this composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HRMS confirms the formula, NMR confirms the connectivity. It is the most powerful tool for distinguishing isomers. A suite of NMR experiments is required to build the structure piece by piece.

  • ¹H NMR: Provides information on the number and chemical environment of protons. The key is to look for shifts in the aromatic protons of the benzoxazole ring and the appearance of new signals from the adducted nucleophile.[3]

  • ¹³C NMR: Shows the number and type of carbon atoms. The carbon at the 2-position of the benzoxazole ring is particularly diagnostic, as its chemical shift will change significantly upon substitution of the chlorine atom.[3][4]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for unambiguous proof.

    • COSY identifies protons that are coupled (typically on adjacent carbons).

    • HSQC correlates protons directly to the carbons they are attached to.

    • HMBC is the ultimate tool for connecting molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. A correlation between a proton on the adducted nucleophile and the C2-carbon of the benzoxazole ring is the definitive proof of adduction at that site.

Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry adduct in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4][5] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure good signal-to-noise and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

  • 2D NMR Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. The HMBC experiment is the most critical; ensure the long-range coupling delay is optimized for typical 2-3 bond J-couplings (~8-10 Hz).

  • Data Analysis:

    • Assign all proton and carbon signals for the benzoxazole and nucleophile fragments based on chemical shifts, multiplicities, and 2D correlations.[5]

    • Search the HMBC spectrum for the key cross-peak that connects the two fragments. For example, if adduction occurred via a sulfur atom, look for a correlation between the protons on the carbon adjacent to the sulfur (H-α) and the C2-carbon of the benzoxazole ring.

Caption: A key 3-bond HMBC correlation confirming C-S bond formation.

Alternative Methodologies: When to Use Them

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is best used as a rapid check during synthesis.[6] For instance, in a reaction with a thiol, the disappearance of the weak S-H stretching band (around 2550 cm⁻¹) and the appearance of new bands associated with the benzoxazole adduct can confirm the reaction's progress.[3] However, it lacks the detailed structural information to serve as a primary confirmation tool.

Conclusion

Confirming the structure of a this compound adduct is a process of accumulating corroborating evidence. A high-confidence structure assignment is built on a foundation of high-purity material, confirmed first by an accurate molecular formula from HRMS and then by a complete and unambiguous connectivity map from a suite of NMR experiments. While techniques like FTIR are useful for reaction monitoring, they cannot replace the detailed insights provided by MS and NMR. By following an integrated and logical workflow, researchers can eliminate ambiguity and report their findings with the highest degree of scientific integrity.

References

A Senior Application Scientist's Guide to the Performance Evaluation of 2-Chloro-5-nitrobenzo[d]oxazole as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth performance evaluation of 2-Chloro-5-nitrobenzo[d]oxazole, commonly known as NBD-Cl, a cornerstone fluorogenic reagent in analytical chemistry and biochemistry.[1] We will explore its fundamental reaction mechanism, photophysical properties, and key performance indicators. Critically, this guide offers an objective comparison with established alternatives such as Fluorescein Isothiocyanate (FITC) and Rhodamine B Isothiocyanate (RBITC), supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a fluorescent probe for derivatizing primary and secondary amines, as well as thiols, in complex biological and pharmaceutical samples.

Introduction: The Role of Fluorogenic Probes in Modern Research

Fluorescent probes are indispensable tools that allow for the visualization and quantification of specific molecules within complex environments. Their ability to convert a biological interaction or the presence of an analyte into a measurable light signal provides unparalleled sensitivity and specificity. Reaction-based probes, such as NBD-Cl, are particularly powerful.[2] These probes are initially non-fluorescent (or weakly fluorescent) and undergo a chemical reaction with a specific target analyte to produce a highly fluorescent product.[3] This "turn-on" mechanism ensures a high signal-to-noise ratio, making them ideal for applications ranging from protein labeling and immunofluorescence to chromatography and high-throughput screening.[3][4]

Unveiling NBD-Cl: Mechanism of Action

NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole) is an intrinsically non-fluorescent molecule that becomes highly fluorescent upon reaction with nucleophiles like primary and secondary aliphatic amines or thiols.[1][5]

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of NBD-Cl is governed by a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[1] The benzoxadiazole ring is rendered highly electron-deficient due to the potent electron-withdrawing nitro (–NO₂) group.[1] This electronic arrangement makes the carbon atom at the 4-position, bonded to the chlorine atom, highly electrophilic and susceptible to attack by a nucleophile (e.g., an amine, R-NH₂).[1] The chlorine atom, being a good leaving group, is subsequently displaced, forming a stable and highly fluorescent N-substituted aminobenzoxadiazole derivative.[1] This reaction is typically performed under mild alkaline conditions (pH 8-10.5) to ensure the amine is deprotonated and thus more nucleophilic.[1]

The Source of Fluorescence: Intramolecular Charge Transfer (ICT)

The resulting fluorescence of the NBD-amine adduct is a direct consequence of an efficient Intramolecular Charge Transfer (ICT) system.[1] In the product, the newly bonded amino group acts as an electron donor, while the nitro group functions as the electron acceptor.[1] Upon excitation by light, an electron is promoted from the donor to the acceptor, creating an excited ICT state. The molecule then relaxes to its ground state by emitting a photon, which is observed as fluorescence.[1]

An important characteristic of NBD adducts is their solvatochromism; the fluorescence intensity and emission wavelength are highly dependent on the polarity of the local environment.[1] In polar, aqueous environments, fluorescence is often significantly reduced, whereas in non-polar, hydrophobic media (like the interior of a protein), the quantum yield increases dramatically.[1] This property can be advantageously used to probe the hydrophobicity of binding sites.

Figure 1: NBD-Cl Reaction and Fluorescence Mechanism cluster_0 Reaction Phase cluster_1 Fluorescence Phase NBD_Cl NBD-Cl (Non-Fluorescent) Adduct NBD-Amine Adduct (Highly Fluorescent) NBD_Cl->Adduct Nucleophilic Aromatic Substitution Amine Primary/Secondary Amine (R-NH₂) Amine->Adduct Nucleophilic Aromatic Substitution Ground_State Ground State (S₀) Excited_State Excited ICT State (S₁) Ground_State->Excited_State Excitation (~465 nm) Excited_State->Ground_State Fluorescence (~535 nm)

NBD-Cl Reaction and Fluorescence Mechanism.

Performance Metrics: A Comparative Analysis

A probe's utility is defined by its photophysical and chemical properties. Here, we compare NBD-Cl to two other widely used amine-reactive probes: Fluorescein isothiocyanate (FITC) and Rhodamine B isothiocyanate (RBITC).

PropertyThis compound (NBD-Cl Adduct)Fluorescein Isothiocyanate (FITC)Rhodamine B Isothiocyanate (RBITC)
Excitation Max (λex) ~465 nm[3]~495 nm[6][7]~570 nm[8]
Emission Max (λem) ~535 nm[3]~519 nm[6][9]~595 nm[8]
Stokes Shift ~70 nm~24 nm~25 nm
Reactive Group ChloroIsothiocyanateIsothiocyanate
Reactivity Primary & Secondary Amines, Thiols[5]Primary Amines, Thiols[6][9]Primary Amines[10]
Quantum Yield (Φ) Variable (Environment-sensitive)[1][11]High[9]High
Photostability ModerateProne to photobleaching[6]Generally higher than FITC
pH Sensitivity Fluorescence sensitive to environment[1][12]Signal decreases in acidic environments[13]Less pH sensitive than FITC
Key Advantage Fluorogenic (low background), small size, environment-sensitive[11]High quantum yield, bright green emissionHigh photostability, red emission
Key Disadvantage Lower quantum yield in aqueous media[4][14]Photobleaching, pH sensitivity[6][13]Hydrophobic, may require organic solvent[15]

Analysis:

  • NBD-Cl stands out due to its fluorogenic nature . It is essentially dark until it reacts, which significantly reduces background noise and the need for wash steps in certain applications. Its relatively large Stokes shift and environmental sensitivity can be powerful tools for probing molecular environments.[1][11] However, its fluorescence is quenched in aqueous solutions, a critical consideration for experimental design.[14]

  • FITC is a classic probe known for its bright green fluorescence and high quantum yield .[9] However, its major drawback is its susceptibility to photobleaching , which can be a significant limitation in time-lapse microscopy.[6] It is also sensitive to pH, with fluorescence diminishing in acidic conditions.[13]

  • RBITC offers superior photostability compared to FITC and emits in the orange-red spectrum, which is often advantageous for multiplexing experiments to avoid spectral overlap.[10] Its main challenge can be its hydrophobicity, often requiring initial dissolution in an organic solvent like DMSO before use in aqueous buffers.[15]

Experimental Protocol: Protein Labeling with NBD-Cl

This protocol provides a validated, step-by-step method for labeling a protein with NBD-Cl. The causality behind each step is explained to ensure robust and reproducible results.

Objective: To covalently label a protein containing accessible primary amine groups (e.g., lysine residues, N-terminus) with NBD-Cl for fluorescent detection.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA) at 1-10 mg/mL in a suitable buffer.

  • NBD-Cl (M.W. 199.55)[3]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.0.

  • Purification column (e.g., Sephadex G-25) for removing unreacted dye.

Figure 2: Protein Labeling Workflow prep_protein 1. Prepare Protein Solution (1-10 mg/mL in pH 8.5-9.0 buffer) reaction 3. Reaction (Add NBD-Cl to protein, incubate 60 min at RT in the dark) prep_protein->reaction prep_nbd 2. Prepare NBD-Cl Stock (1-5 mg/mL in anhydrous DMSO/DMF) prep_nbd->reaction purification 4. Purification (Separate labeled protein from free dye via column chromatography) reaction->purification analysis 5. Analysis (Measure absorbance/fluorescence to determine Degree of Labeling) purification->analysis

Workflow for Labeling Proteins with NBD-Cl.

Methodology:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer.

    • Causality: The alkaline pH (8.5-9.0) is crucial. It deprotonates the primary amine groups (like the ε-amino group of lysine) on the protein, making them nucleophilic and ready to attack the NBD-Cl molecule.[1] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with NBD-Cl.

  • Prepare NBD-Cl Stock Solution: Immediately before use, prepare a 1-5 mg/mL solution of NBD-Cl in anhydrous DMSO or DMF.[1]

    • Causality: NBD-Cl is moisture-sensitive. Using an anhydrous organic solvent prevents premature hydrolysis of the probe, which would lead to non-reactive species and increased background. This solution should be prepared fresh and protected from light.[5]

  • Conjugation Reaction: While gently stirring, add a 10 to 20-fold molar excess of the NBD-Cl stock solution to the protein solution. Incubate the reaction for 60 minutes at room temperature, protected from light.

    • Causality: A molar excess of the dye ensures efficient labeling of the protein. The reaction vessel must be protected from light because the NBD moiety, once conjugated, can be susceptible to photobleaching.[1]

  • Purification: Separate the NBD-labeled protein from unreacted NBD-Cl and any hydrolysis byproducts. This is typically achieved using a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled protein will elute first as a distinct yellow-orange band.

    • Causality: This step is critical for accurate downstream quantification and to remove fluorescent contaminants that would interfere with assays.

  • Characterization: The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~465 nm (for NBD).

Conclusion and Future Perspectives

This compound (NBD-Cl) remains a highly valuable and versatile fluorescent probe. Its key strengths lie in its fluorogenic "turn-on" mechanism, small size, and environment-sensitive fluorescence, which collectively enable high-contrast detection with low background interference.[1][11] While alternatives like FITC and RBITC offer brighter intrinsic fluorescence or greater photostability, they lack the fluorogenic advantage of NBD-Cl.

The choice of probe ultimately depends on the specific application. For endpoint assays where background is a major concern or for probing hydrophobic binding pockets, NBD-Cl is an excellent choice. For applications demanding the highest possible photon output and resistance to photobleaching, such as single-molecule tracking or extended live-cell imaging, newer generation dyes may be more suitable. The continued development of NBD-based probes with tailored reactivity and enhanced photophysical properties, such as its more reactive counterpart NBD-F, ensures that this classic fluorophore scaffold will continue to be a vital tool in the scientist's arsenal.[4][16][17]

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For key intermediates like 2-Chloro-5-nitrobenzo[d]oxazole, a crucial building block in the synthesis of various therapeutic agents, robust and reliable analytical methods are the bedrock of quality control.[1] This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More importantly, it details a comprehensive cross-validation protocol to ensure consistency and reliability between these methods, a critical step for method transfer, modernization, or multi-site manufacturing.[2]

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[3][4][5] The objective is not merely to present protocols but to elucidate the scientific rationale behind the experimental choices, empowering researchers and drug development professionals to make informed decisions for their specific applications.

The Critical Role of Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte.[2][6] This becomes essential in several scenarios:

  • Method Modernization: Replacing an older, validated method with a newer, more efficient one (e.g., transitioning from HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC)).

  • Inter-Laboratory Transfer: Ensuring that a method produces consistent results when transferred from a research and development lab to a quality control lab.[7][8]

  • Use of Multiple Methods: When different analytical techniques are used for the same compound at various stages of development or for different purposes (e.g., HPLC for routine purity testing and GC-MS for impurity identification).

By undertaking a rigorous cross-validation study, we build confidence in the interchangeability of methods, ensuring data integrity and regulatory compliance throughout the product lifecycle.[9]

Comparative Analytical Methodologies

This guide will focus on two workhorse analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. A reverse-phase method is well-suited for this compound, a moderately polar molecule.[10]

Scientific Rationale:

The choice of a C18 stationary phase is based on its hydrophobicity, which allows for effective separation of the analyte from potential impurities. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient to elute the compound from the column. The addition of a small amount of acid (e.g., phosphoric or formic acid) helps to ensure good peak shape by suppressing the ionization of any acidic functional groups. UV detection is appropriate due to the chromophoric nature of the benzoxazole ring and the nitro group.

Experimental Protocol: HPLC-UV Purity Determination

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

    • Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile. Prepare working standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter vial Transfer to Autosampler Vial filter->vial inject Inject into HPLC System vial->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify/ Assess Purity integrate->quantify report Generate Report quantify->report

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds and provides definitive identification based on mass spectra.[11]

Scientific Rationale:

This compound is expected to have sufficient volatility and thermal stability for GC analysis. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the separation of a wide range of analytes. Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation of any potential impurities.

Experimental Protocol: GC-MS Impurity Profiling and Assay

  • GC-MS System: A standard GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Standard and Sample Preparation: Prepare stock and working solutions as described for the HPLC method, using a GC-grade solvent such as acetone or ethyl acetate.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis start_gc Weigh Sample/ Standard dissolve_gc Dissolve in GC-grade Solvent start_gc->dissolve_gc vial_gc Transfer to GC Vial dissolve_gc->vial_gc inject_gc Inject into GC System vial_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc ionize_ms EI Ionization separate_gc->ionize_ms detect_ms Mass Detection (40-400 m/z) ionize_ms->detect_ms extract_tic Extract Total Ion Chromatogram (TIC) detect_ms->extract_tic identify_peaks Identify Peaks via Mass Spectra extract_tic->identify_peaks report_gc Generate Report identify_peaks->report_gc

Caption: GC-MS analysis workflow for this compound.

Cross-Validation Study Design

The core of this guide is the cross-validation protocol, designed to demonstrate the equivalency of the HPLC-UV and GC-MS methods for the assay of this compound. This protocol is based on the principles of comparative testing.[7]

Protocol for Cross-Validation

  • Objective: To compare the performance of the validated HPLC-UV and GC-MS methods for the quantification of this compound.

  • Materials: A single, homogeneous batch of this compound.

  • Procedure:

    • Prepare a set of at least five samples of this compound at different concentrations spanning the expected working range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).

    • Each concentration level should be prepared in triplicate.

    • Analyze each of the 15 samples (5 concentrations x 3 replicates) using both the HPLC-UV and GC-MS methods.

    • The analysis should be performed by the same analyst on the same day to minimize variability.

  • Acceptance Criteria: The results from the two methods will be compared using statistical analysis.

    • Accuracy: The percentage recovery at each concentration level should be between 98.0% and 102.0% for both methods. The difference in the mean percentage recovery between the two methods at each level should not exceed 2.0%.

    • Precision: The relative standard deviation (RSD) for the triplicate preparations at each concentration level should be no more than 2.0% for both methods.

    • Linearity: The correlation coefficient (r²) for a plot of concentration versus response should be ≥ 0.999 for both methods.

    • Overall Comparison: A statistical test, such as the two one-sided t-tests (TOST) for equivalence, should be performed on the complete dataset. The 90% confidence interval for the ratio of the means (GC-MS/HPLC-UV) should fall within a predefined equivalence margin (e.g., 0.98 to 1.02).

Data Presentation

The results of the cross-validation study should be presented in clear, concise tables to facilitate comparison.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Range (mg/mL) 0.01 - 0.20.01 - 0.2As validated
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 1.2%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 1.8%≤ 2.0%
Specificity No interference from blank/placeboNo co-eluting peaks with similar mass spectraMethod is specific

Table 2: Cross-Validation Comparative Results (Assay)

Concentration LevelHPLC-UV Result (% Assay)GC-MS Result (% Assay)% Difference
80% 99.8100.2-0.4
90% 100.1100.5-0.4
100% 100.099.70.3
110% 100.399.90.4
120% 99.9100.4-0.5
Mean 100.0100.1-0.1
Statistical Equivalence (TOST) Pass

Discussion and Conclusion

The cross-validation data presented in Tables 1 and 2 would demonstrate that both the HPLC-UV and GC-MS methods are suitable for their intended purpose and, critically, that they provide equivalent results for the assay of this compound. The choice of which method to employ will depend on the specific application.

  • HPLC-UV is often preferred for routine quality control due to its robustness, lower cost, and ease of use. It is ideal for quantifying the main component and known impurities.

  • GC-MS provides an orthogonal technique that is invaluable for impurity identification and confirmation of peak purity. Its high sensitivity and specificity make it an excellent tool for in-depth characterization and troubleshooting.

By successfully cross-validating these two methods, a laboratory establishes a flexible and robust analytical control strategy. This ensures that regardless of the method employed, the data generated is reliable, consistent, and defensible, ultimately safeguarding product quality and patient safety.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-5-nitrobenzo[d]oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and utilization of novel compounds are daily occurrences. However, the lifecycle of these chemicals extends beyond the bench, culminating in a critical, often overlooked phase: disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloro-5-nitrobenzo[d]oxazole, a halogenated nitroaromatic compound. Adherence to these procedures is paramount not only for regulatory compliance but also for the safety of personnel and the preservation of our environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Key Hazards: Based on available data for this compound and related chlorinated nitroaromatic compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The presence of both a chlorinated and a nitro group on an aromatic ring suggests that this compound should be handled with caution, as this class of chemicals can have complex toxicological profiles.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed--INVALID-LINK--
Skin Corrosion/IrritationH315Causes skin irritation--INVALID-LINK--
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation--INVALID-LINK--
Specific target organ toxicity — Single exposureH335May cause respiratory irritation--INVALID-LINK--

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the following PPE is mandatory when handling the compound, including during disposal preparation:

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles. A face shield should be worn if there is a risk of splashing.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, chemical-resistant overalls are recommended.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if handling outside of a certified chemical fume hood or if dusts are generated.

Spill Management: A Plan for the Unexpected

Accidents happen. A clear and concise spill management plan is crucial.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Don PPE: Put on the appropriate PPE as described in Section 2.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the absorbed or solid material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Characterization and Collection: The Foundation of Proper Disposal

All waste containing this compound must be treated as hazardous waste. This includes the pure compound, reaction mixtures, contaminated labware, and spill cleanup materials.

Waste Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Containerization: Use a compatible, leak-proof container with a secure lid. Avoid using metal containers for corrosive waste or glass for waste containing hydrofluoric acid.

  • Segregation: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials. Halogenated organic waste should be segregated from other waste streams.

Disposal Procedures: The Final Step

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Collect all waste containing this compound in a properly labeled and sealed container as described in Section 4.

  • Contact EHS: Contact your institution's EHS department to arrange for a hazardous waste pickup. Provide them with a detailed description of the waste.

  • Documentation: Complete all necessary hazardous waste manifests and paperwork as required by your institution and local regulations.

  • Handover: Transfer the waste to the authorized EHS personnel for transport to the disposal facility.

Why Incineration?

As a halogenated organic compound, this compound requires high-temperature incineration with appropriate flue gas scrubbing to ensure complete destruction and to prevent the formation of toxic byproducts such as dioxins and furans. Landfill disposal is not an acceptable option for this class of compound.

Chemical Treatment (Not Recommended for General Lab Use):

While chemical treatment methods for chlorinated nitroaromatic compounds exist, they are complex, require specialized equipment, and generate their own hazardous waste streams. These methods are not recommended for routine laboratory disposal and should only be considered by facilities with the appropriate expertise and infrastructure.

Disposal Decision Workflow

DisposalWorkflow cluster_assessment 1. Assessment cluster_handling 2. On-Site Handling cluster_disposal 3. Final Disposition A Identify Waste: This compound B Characterize as Hazardous: Halogenated Nitroaromatic A->B C Don Appropriate PPE B->C D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Complete Waste Manifest F->G H Transfer to Authorized Waste Vendor G->H I High-Temperature Incineration (Recommended) H->I

Caption: Decision workflow for the disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-Chloro-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical compounds, ensuring a safe laboratory environment is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Chloro-5-nitrobenzo[d]oxazole (CAS No. 54120-91-1), a compound that demands meticulous attention to safety protocols. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety, building a foundation of trust that extends beyond the product itself.

Understanding the Hazard: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is the first line of defense. For this compound, the following hazard statements are officially recognized:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to mitigate risks of exposure through ingestion, skin contact, eye contact, and inhalation. The following sections will detail the essential PPE and procedural steps to ensure your safety.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE, with explanations grounded in the compound's known hazards.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical safety goggles and a face shield. Must be compliant with EU standard EN166 or OSHA 29 CFR 1910.133.[2][3]Protects against splashes and airborne particles, preventing serious eye irritation. A face shield offers a broader barrier of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use.Prevents direct skin contact, mitigating the risk of skin irritation. Proper glove removal technique is critical to avoid cross-contamination.[3]
Body Protection A laboratory coat or a chemical-resistant suit.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or in poorly ventilated areas.Minimizes the inhalation of airborne particles, addressing the risk of respiratory tract irritation.
Operational Plan: From Preparation to Disposal

A safe workflow is a continuous process that begins before the chemical is even handled and extends to the final disposal of waste.

  • Designated Work Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

  • Gather all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the controlled area.

  • PPE Donning Sequence:

    • Put on the laboratory coat or chemical-resistant suit.

    • Put on the respirator. Perform a seal check to ensure a proper fit.

    • Put on chemical safety goggles and the face shield.

    • Wash and dry hands thoroughly.

    • Put on the first pair of nitrile gloves.

    • Put on a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling Powders: When weighing or transferring the solid form of this compound, do so carefully to avoid creating dust. Use a spatula and weigh the compound on a tared weigh paper or in a suitable container.

  • Preparing Solutions: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.

  • Avoid Cross-Contamination: Never touch personal items (phones, pens, etc.) with gloved hands. If you must exit the work area, follow the PPE doffing procedure and re-don fresh PPE upon return.

  • Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • PPE Doffing Sequence (to be performed at the exit of the laboratory):

    • Remove the outer pair of gloves, peeling them off from the cuff towards the fingers, turning them inside out.

    • Remove the face shield and goggles.

    • Remove the laboratory coat or suit, rolling it up with the contaminated side inward.

    • Remove the inner pair of gloves using the same technique as the outer pair.

    • Remove the respirator.

    • Wash hands thoroughly with soap and water.

Disposal Plan: A Commitment to Environmental and Personal Safety

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All waste containing this compound, whether in solid or solution form, must be collected in a designated, properly labeled hazardous waste container. Never dispose of this chemical down the drain.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and any other materials that have come into contact with the chemical, must be disposed of in a designated solid hazardous waste container.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the entire operational process, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Designated Area Work in Fume Hood Gather Materials Gather Materials Designated Area->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Handle Chemical Weigh/Transfer/Dissolve Don PPE->Handle Chemical Proceed to Handling Avoid Cross-Contamination Avoid Cross-Contamination Handle Chemical->Avoid Cross-Contamination Decontaminate Area Decontaminate Area Avoid Cross-Contamination->Decontaminate Area Complete Work Doff PPE Doff PPE Decontaminate Area->Doff PPE Dispose Waste Dispose of Chemical & PPE Waste Doff PPE->Dispose Waste

Caption: Workflow for the safe handling of this compound.

By adhering to these detailed procedures, you are not only protecting yourself and your colleagues but also contributing to a culture of safety that is the bedrock of innovative and successful research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.